Product packaging for Steppogenin(Cat. No.:CAS No. 56486-94-3)

Steppogenin

Cat. No.: B192451
CAS No.: 56486-94-3
M. Wt: 288.25 g/mol
InChI Key: QBLQLKNOKUHRCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Norartocarpanone is a member of flavanones.
Steppogenin has been reported in Euphorbia stepposa, Morus alba, and other organisms with data available.
isolated from Cudrania tricuspidata

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H12O6 B192451 Steppogenin CAS No. 56486-94-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBLQLKNOKUHRCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Norartocarpanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56486-94-3
Record name Norartocarpanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

255 - 257 °C
Record name Norartocarpanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0037314
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Natural Sources of Steppogenin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steppogenin, a flavanone with the chemical structure of 5,7,2',4'-tetrahydroxyflavanone, has garnered significant interest in the scientific community for its diverse pharmacological activities. This technical guide provides a comprehensive overview of the natural sources of this compound, detailing its quantification in various plant tissues, methodologies for its extraction and isolation, and its mechanisms of action on key cellular signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Natural Sources of this compound

This compound is predominantly found in plant species belonging to the Moraceae family, particularly within the genera Morus (mulberry) and Cudrania.

Morus Species

Various parts of the mulberry plant have been identified as sources of this compound. The highest concentrations are typically found in the root bark (Mori Cortex), with smaller amounts present in the twigs and stems .[1] Specific species known to contain this compound include:

  • Morus alba L. (White Mulberry): The root bark of Morus alba is a well-documented and significant source of this compound.[1]

  • Morus lhou (Koidz.) Koidz.: The roots of this species also contain this compound.

  • Morus nigra L. (Black Mulberry): this compound-7-O-β-D-glucoside, a derivative of this compound, has been isolated from the roots of Morus nigra.

Cudrania tricuspidata (Carr.) Bureau ex Lavallée

Commonly known as the Cudrang or Silkworm Thorn, Cudrania tricuspidata is another primary natural source of this compound. The compound has been isolated from various parts of this plant, including the roots , twigs , and stems .[2][3]

Quantitative Analysis of this compound

The concentration of this compound can vary depending on the plant species, the specific part of the plant, and the geographical location and growing conditions. High-Performance Liquid Chromatography with a Diode-Array Detector (HPLC-DAD) is a common and reliable method for the quantification of this compound in plant extracts.

Table 1: Quantitative Data for this compound and Related Flavonoids in Cudrania tricuspidata

Plant PartCompoundConcentration (mg/g dry weight)Reference
RootsNaringenin1.94[2]
RootsTaxifolin0.63[2]
StemsNaringenin0.90[2]
StemsTaxifolin0.62[2]

Experimental Protocols

Extraction of this compound

A generalized protocol for the extraction of this compound from plant material is outlined below. This protocol can be adapted and optimized for specific plant tissues.

Extraction_Workflow PlantMaterial Dried and Powdered Plant Material (e.g., Morus alba root bark) Extraction Maceration or Soxhlet Extraction with Ethanol PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration under reduced pressure Filtration->Concentration CrudeExtract Crude Ethanol Extract Concentration->CrudeExtract

Caption: A typical workflow for the isolation and purification of this compound.

Methodology:

  • Solvent-Solvent Partitioning: The crude ethanol extract is suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate. This compound, being moderately polar, is typically enriched in the ethyl acetate fraction.

  • Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel.

  • Elution: The column is eluted with a gradient solvent system, commonly a mixture of a non-polar solvent and a polar solvent (e.g., chloroform-methanol or hexane-ethyl acetate), with increasing polarity.

  • Fraction Collection and Analysis: Fractions are collected and monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

  • Further Purification: Fractions rich in this compound may be combined and subjected to further chromatographic steps, such as Sephadex LH-20 column chromatography or preparative HPLC, to achieve high purity.

Quantification by HPLC-DAD

Instrumentation and Conditions for Morus alba Stem Extract Analysis:

  • HPLC System: Waters Alliance HPLC-DAD system

  • Column: Agilent Eclipse XD8-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: A gradient of 0.1% formic acid in methanol (A) and 0.1% formic acid in water (B).

    • 0–40 min, 35–100% A

    • 40–45 min, 100% A

    • 45–52 min, 100–35% A

    • 52–60 min, 35% A

  • Flow Rate: 1.0 mL/min

  • Detection Wavelengths: 210, 254, and 280 nm

  • Injection Volume: 10 μL

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by modulating several key signaling pathways involved in cellular processes such as angiogenesis, inflammation, and neuroinflammation.

Inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) Signaling

Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1α is stabilized and promotes the expression of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound has been shown to inhibit the transcriptional activity of HIF-1α. [1] Proposed Mechanism of this compound on HIF-1α Signaling

HIF1a_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia HIF1a_stabilization HIF-1α Stabilization Hypoxia->HIF1a_stabilization HIF1a_translocation HIF-1α Nuclear Translocation HIF1a_stabilization->HIF1a_translocation This compound This compound This compound->HIF1a_translocation Inhibits HIF1_dimer HIF-1α/HIF-1β Dimerization HIF1a_translocation->HIF1_dimer HIF1b HIF-1β HIF1b->HIF1_dimer HRE Hypoxia Response Element (HRE) HIF1_dimer->HRE VEGF_transcription VEGF Gene Transcription HRE->VEGF_transcription Angiogenesis Angiogenesis VEGF_transcription->Angiogenesis

Caption: this compound inhibits the nuclear translocation of HIF-1α, thereby preventing the transcription of pro-angiogenic genes like VEGF.

Modulation of NF-κB and MAPK Signaling Pathways

This compound has demonstrated significant anti-neuroinflammatory effects by targeting the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. In response to inflammatory stimuli like lipopolysaccharide (LPS), these pathways are activated, leading to the production of pro-inflammatory mediators.

Mechanism of this compound on NF-κB and MAPK Pathways in Microglia

NFkB_MAPK_Pathway cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 JNK_p38 p-JNK / p-p38 TLR4->JNK_p38 IKK IKK TLR4->IKK This compound This compound This compound->JNK_p38 Inhibits Phosphorylation p65_translocation p65 Nuclear Translocation This compound->p65_translocation Inhibits Proinflammatory_Mediators iNOS, COX-2, TNF-α, IL-1β, IL-6 JNK_p38->Proinflammatory_Mediators IkBa p-IκBα IKK->IkBa IkBa->p65_translocation p65_translocation->Proinflammatory_Mediators Inflammation Neuroinflammation Proinflammatory_Mediators->Inflammation

References

Steppogenin from Morus alba: A Technical Guide to Its Discovery, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steppogenin, a flavanone, has been identified as a promising bioactive compound isolated from various parts of the white mulberry tree (Morus alba L.), a plant with a long history in traditional medicine, particularly in Asian countries.[1][2] This technical guide provides an in-depth overview of the discovery, isolation, and purification of this compound from Morus alba, with a focus on detailed experimental protocols and its mechanisms of action. The document summarizes key quantitative data and visualizes complex biological pathways to facilitate further research and drug development efforts. This compound has garnered significant interest for its potential therapeutic applications, including its anti-angiogenic, anti-inflammatory, and anti-melanogenic properties.[3][4][5]

Data Presentation

The following tables summarize the quantitative data related to the analysis and biological activity of this compound and associated compounds from Morus alba.

Table 1: HPLC-DAD Method Validation for this compound Quantification [1][2][6]

ParameterValue
Linearity (R²)
> 0.9957
Limit of Detection (LOD) 0.006 - 0.018 µg/mL
Limit of Quantification (LOQ) 0.020 - 0.061 µg/mL
Intra-day Precision (RSD) < 2.27%
Inter-day Precision (RSD) < 1.65%
Intra-day Accuracy 97.51% - 106.39%
Inter-day Accuracy 97.32% - 105.54%

Table 2: Contents of this compound and Other Flavonoids in Morus alba Stems [6]

CompoundContent (mg/g of extract)
This compound Not explicitly quantified in this study, but present
Compound 1 Value not provided
Compound 2 Value not provided
Compound 3 Value not provided
Compound 4 Value not provided

Table 3: Cardioprotective Activity of Compounds from Morus alba Root Bark [7]

CompoundEC₅₀ (µM)
Moracin P-3'-O-β-D-glucopyranoside 9.5 ± 2.6
Moracin O 4.5 ± 1.3
Moracin P 8.8 ± 2.4

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and quantification of this compound from Morus alba.

Extraction and Fractionation

This protocol is adapted from methodologies used for the extraction of bioactive compounds from Morus alba twigs and root bark.[8][9][10][11]

1.1. Plant Material Preparation:

  • Air-dry the root bark or stems of Morus alba.

  • Grind the dried plant material into a coarse powder.

1.2. Extraction:

  • Extract the powdered plant material with 80% aqueous methanol or 95% aqueous ethanol at room temperature or under reflux. A common ratio is 1:10 (w/v) of plant material to solvent.[8][9][12]

  • Repeat the extraction process three times to ensure maximum yield.

  • Combine the extracts and concentrate under reduced pressure using a rotary evaporator to obtain the crude extract.

1.3. Solvent Partitioning (Fractionation):

  • Suspend the crude extract in distilled water.

  • Successively partition the aqueous suspension with solvents of increasing polarity:

    • n-hexane

    • Methylene chloride (or chloroform)

    • Ethyl acetate

    • n-butanol

  • The ethyl acetate fraction is reported to contain the highest amount of this compound.[1][6] Concentrate the ethyl acetate fraction for further purification.

Isolation and Purification by Column Chromatography

This protocol outlines the chromatographic steps for the purification of this compound from the ethyl acetate fraction.[1][8]

2.1. Silica Gel Column Chromatography:

  • Subject the concentrated ethyl acetate fraction to silica gel column chromatography.

  • Elute the column with a gradient solvent system of chloroform-methanol (e.g., starting from 100:0 and gradually increasing the polarity to 10:1 v/v).

  • Collect the fractions and monitor them by thin-layer chromatography (TLC) to identify those containing this compound.

2.2. Reversed-Phase (RP-18) Column Chromatography:

  • Pool the fractions containing this compound and subject them to further purification on a reversed-phase C18 (RP-18) column.

  • Elute the column with a methanol-water gradient system (e.g., 1.5:1 v/v).[1]

  • Collect and concentrate the fractions containing pure this compound. The purity of the isolated compound can be confirmed by HPLC and spectroscopic methods (NMR, MS).

Quantification by HPLC-DAD

This validated method allows for the precise quantification of this compound in Morus alba extracts.[1][6]

3.1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a diode array detector (DAD), binary pump, and autosampler.

  • Column: Agilent Eclipse XD8-C18 column (4.6 × 150 mm, 5 μm).[6]

  • Mobile Phase: A gradient of 0.1% formic acid in methanol (Solvent A) and 0.1% formic acid in water (Solvent B).

  • Gradient Elution:

    • 0–40 min: 35–100% A

    • 40–45 min: 100% A

    • 45–52 min: 100–35% A

    • 52–60 min: 35% A[6]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Optimized for the UV absorbance of this compound.

  • Injection Volume: 10 μL.

3.2. Sample and Standard Preparation:

  • Standard Solution: Prepare a stock solution of purified this compound in HPLC-grade methanol. Create a series of dilutions to construct a calibration curve (e.g., 5, 10, 50, 100, and 200 μg/mL).[1]

  • Sample Solution: Dissolve the dried Morus alba extract in HPLC-grade methanol to a known concentration (e.g., 20 mg/mL).[1] Filter the solution through a 0.20 μm syringe filter before injection.

Mandatory Visualization: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key experimental workflows and the signaling pathways modulated by this compound.

G plant_material Morus alba (Root Bark/Stems) extraction Extraction (80% Methanol or 95% Ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning crude_extract->partitioning fractions n-hexane Ethyl Acetate n-butanol partitioning->fractions silica_gel Silica Gel Column Chromatography fractions:s->silica_gel Ethyl Acetate Fraction rp18 RP-18 Column Chromatography silica_gel->rp18 This compound Pure this compound rp18->this compound hplc HPLC-DAD Quantification This compound->hplc quant_data Quantitative Data hplc->quant_data

Caption: Workflow for the Isolation and Quantification of this compound.

G hypoxia Hypoxia hif1a HIF-1α Activation hypoxia->hif1a vegf VEGF dll4 DLL4 Expression vegf->dll4 This compound This compound This compound->hif1a This compound->dll4 notch1 Notch1 Signaling This compound->notch1 angiogenesis Sprouting Angiogenesis hif1a->angiogenesis dll4->notch1 notch1->angiogenesis tumor_growth Tumor Growth angiogenesis->tumor_growth G inflammatory_stimuli Inflammatory Stimuli (e.g., LPS) nfkb_activation NF-κB Activation inflammatory_stimuli->nfkb_activation This compound This compound This compound->nfkb_activation pro_inflammatory_genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS) nfkb_activation->pro_inflammatory_genes inflammation Inflammation pro_inflammatory_genes->inflammation G oxidative_stress Oxidative Stress keap1 Keap1 oxidative_stress->keap1 inactivates This compound This compound nrf2 Nrf2 This compound->nrf2 promotes activation keap1->nrf2 degradation are Antioxidant Response Element (ARE) nrf2->are translocates to nucleus and binds antioxidant_enzymes Antioxidant Enzyme Expression (e.g., HO-1, NQO1) are->antioxidant_enzymes cellular_protection Cellular Protection antioxidant_enzymes->cellular_protection

References

Steppogenin: A Technical Guide to its Chemical Structure, Properties, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Steppogenin, a naturally occurring flavanone, has garnered significant scientific interest for its potent biological activities, particularly in the realms of angiogenesis and oncology. This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and its multifaceted biological effects. Detailed experimental protocols for key assays and visualizations of associated signaling pathways are included to facilitate further research and drug development efforts.

Chemical Structure and Properties

This compound, a member of the flavonoid family, is chemically classified as a flavanone. Its systematic IUPAC name is 2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-2,3-dihydrochromen-4-one. The compound is characterized by a C6-C3-C6 skeleton, typical of flavonoids, with specific hydroxylation patterns that contribute to its biological activity.

Chemical Identifiers
IdentifierValue
CAS Number 56486-94-3
Molecular Formula C₁₅H₁₂O₆
Molecular Weight 288.26 g/mol
SMILES C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=C(C=C(C=C3)O)O[1]
InChI InChI=1S/C15H12O6/c16-7-1-2-9(10(18)3-7)13-6-12(20)15-11(19)4-8(17)5-14(15)21-13/h1-5,13,16-19H,6H2/t13-/m0/s1[1]
Physicochemical Properties
PropertyValueReference
Melting Point 255 - 257 °C[2]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone[3]
Appearance Powder[3][4]

Biological Activity and Pharmacokinetics

This compound exhibits a range of biological activities, with its anti-angiogenic and anti-tumor properties being the most extensively studied. It is a potent inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like ligand 4 (DLL4).[5][6][7]

Quantitative Biological Data
Target/ActivityIC₅₀/MeasurementCell Line/ModelReference
HIF-1α 0.56 µMNot specified[5][6]
DLL4 8.46 µMNot specified[5][6]
Mushroom Tyrosinase < 50 µMIn vitro[1][3]
Pharmacokinetic Profile

A study in mice revealed the following pharmacokinetic parameters for this compound administered via different routes:

Administration RouteBioavailability (%)
Intravenous (IV) 100
Subcutaneous (SC) 84.7 - 96.0
Intraperitoneal (IP) 54.0 - 54.6
Oral (PO) 5.73 - 10.0

The low oral bioavailability is suggested to be due to P-glycoprotein (P-gp) efflux and first-pass metabolism.

Signaling Pathways Modulated by this compound

This compound's biological effects are primarily mediated through the inhibition of the HIF-1α and DLL4/Notch signaling pathways, both of which are critical for angiogenesis.

HIF-1α Signaling Pathway

Under hypoxic conditions, HIF-1α is stabilized and promotes the transcription of genes involved in angiogenesis, such as Vascular Endothelial Growth Factor (VEGF). This compound inhibits the transcriptional activity of HIF-1α, thereby downregulating these pro-angiogenic factors.

HIF1a_Pathway cluster_0 Normoxia cluster_1 Hypoxia HIF-1α_normoxia HIF-1α VHL VHL HIF-1α_normoxia->VHL Hydroxylation Proteasomal\nDegradation Proteasomal Degradation VHL->Proteasomal\nDegradation Ubiquitination HIF-1α_hypoxia HIF-1α HIF-1 Complex HIF-1 Complex HIF-1α_hypoxia->HIF-1 Complex HIF-1β HIF-1β HIF-1β->HIF-1 Complex Nucleus Nucleus HIF-1 Complex->Nucleus Translocation VEGF Gene VEGF Gene Nucleus->VEGF Gene Binds to HRE Angiogenesis Angiogenesis VEGF Gene->Angiogenesis Transcription This compound This compound This compound->HIF-1 Complex Inhibits Transcriptional Activity DLL4_Notch_Pathway cluster_0 Tip Cell cluster_1 Stalk Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds DLL4 DLL4 VEGFR->DLL4 Induces Expression Notch Receptor Notch Receptor DLL4->Notch Receptor Activates NICD NICD Notch Receptor->NICD Cleavage Nucleus_Notch Nucleus NICD->Nucleus_Notch Translocation Target Genes Target Genes (e.g., Hey, Hes) Nucleus_Notch->Target Genes Transcription Proliferation Proliferation & Sprouting Inhibition Target Genes->Proliferation This compound This compound This compound->DLL4 Inhibits Expression Isolation_Workflow Start Dried & Powdered Morus alba Twigs Extraction Ultrasonic Extraction with 80% Ethanol Start->Extraction Filtration Filtration Extraction->Filtration Evaporation Rotary Evaporation Filtration->Evaporation Crude_Extract Crude Ethanolic Extract Evaporation->Crude_Extract Fractionation Solvent Partitioning (e.g., Hexane, Ethyl Acetate, Butanol) Crude_Extract->Fractionation Chromatography Column Chromatography (Silica Gel, ODS, Sephadex LH-20) Fractionation->Chromatography Purification Preparative HPLC Chromatography->Purification End Pure this compound Purification->End

References

Steppogenin: A Dual Inhibitor of HIF-1α and DLL4 for Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth overview of Steppogenin, a naturally occurring flavanone, for researchers, scientists, and drug development professionals. This document details its physicochemical properties, mechanism of action as a dual inhibitor of Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like Ligand 4 (DLL4), and comprehensive experimental protocols for its study.

Core Compound Data

This compound has been identified as a potent small molecule with significant implications for research in angiogenesis-dependent diseases, such as solid tumors.[1] Its fundamental properties are summarized below.

PropertyValueSource
CAS Number 56486-94-3[1][2][3][4][5]
Molecular Formula C₁₅H₁₂O₆[2][3][4]
Molecular Weight 288.25 g/mol [1][3][4][5]
Synonyms Norartocarpanone, 2',4',5,7-Tetrahydroxyflavanone[2]
Source Isolated from the stems of Cudrania tricuspidata or the root bark of Morus alba L.[6]

Mechanism of Action: Dual Inhibition of HIF-1α and DLL4 Signaling

This compound exerts its anti-angiogenic effects by targeting two critical points in the hypoxia-induced signaling cascade. Under hypoxic conditions, a common feature of solid tumors, the transcription factor HIF-1α is stabilized. HIF-1α then promotes the expression of various pro-angiogenic factors, including Vascular Endothelial Growth Factor (VEGF).[1] VEGF, in turn, stimulates endothelial cells to express DLL4, a ligand for the Notch signaling pathway. The subsequent DLL4-Notch signaling is crucial for the proper patterning of new blood vessels.[1][2]

This compound has been shown to potently inhibit both the transcriptional activity of HIF-1α and the expression of DLL4.[1][5] This dual-action mechanism makes it a valuable tool for investigating the interplay between these two pathways in angiogenesis.

Signaling Pathway Diagram

Steppogenin_Signaling_Pathway cluster_hypoxia Hypoxic Tumor Microenvironment cluster_tumor_cell Tumor Cell cluster_ec_cell Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a VEGF_exp VEGF Expression HIF1a->VEGF_exp VEGFR VEGFR Activation VEGF_exp->VEGFR VEGF Secretion DLL4_exp DLL4 Expression VEGFR->DLL4_exp Notch Notch Signaling DLL4_exp->Notch Tip/Stalk Cell Specification Angiogenesis Angiogenesis Notch->Angiogenesis Steppogenin_HIF This compound Steppogenin_HIF->HIF1a Steppogenin_DLL4 This compound Steppogenin_DLL4->DLL4_exp

Caption: this compound's dual inhibitory action on the HIF-1α and DLL4 signaling pathway.

Quantitative Biological Activity

This compound's inhibitory effects have been quantified in various cellular assays.

ParameterCell LineValueReference
IC₅₀ (HIF-1α) HEK293T0.56 µM[1][5]
IC₅₀ (DLL4) -8.46 µM[1][5]
Dose-Dependent Effects on Gene and Protein Expression
TargetTreatment ConditionsEffectReference
HIF-1α Target Genes mRNA (VEGF, GLUT1, CXCR4, CA9)0-3 µM, 6 h, hypoxicDose-dependent suppression[1]
HIF-1α Protein 0-3 µM, 16 h, hypoxicDose-dependent suppression[1]
VEGF, CXCR4, CA9 Proteins 0-3 µM, 16 h, hypoxicInhibition[1]
VEGF-induced DLL4 Protein 0-10 µM, 24 hDose-dependent suppression[1]

Experimental Protocols

Detailed methodologies for key experiments are provided to facilitate the replication and further investigation of this compound's activities.

HIF-1α and DLL4 Dual-Luciferase Reporter Assay

This assay is used to quantify the inhibitory effect of this compound on the transcriptional activity of HIF-1α and the promoter activity of DLL4.

Workflow Diagram:

Luciferase_Assay_Workflow start Seed HEK293T or Endothelial Cells transfect Co-transfect with Reporter Plasmids (HRE-luc or DLL4-promoter-luc) and Control Plasmid (Renilla) start->transfect treat Treat with this compound (e.g., 0-10 µM) transfect->treat incubate Incubate under Normoxic or Hypoxic conditions (24h) treat->incubate lyse Lyse Cells with Passive Lysis Buffer incubate->lyse measure Measure Firefly and Renilla Luciferase Activity Sequentially lyse->measure analyze Calculate Relative Luciferase Activity (Firefly / Renilla) measure->analyze end Determine IC₅₀ analyze->end

Caption: Workflow for the dual-luciferase reporter assay.

Methodology:

  • Cell Culture: Seed cells (e.g., HEK293T for HIF-1α, or endothelial cells like HUVECs for DLL4) in 24-well plates.

  • Transfection: Co-transfect cells with a firefly luciferase reporter plasmid containing either a Hypoxia Response Element (HRE) for HIF-1α or the DLL4 promoter, and a Renilla luciferase plasmid as an internal control.

  • Treatment: After transfection, treat the cells with varying concentrations of this compound.

  • Incubation: Incubate the cells under hypoxic conditions (e.g., 1% O₂) for 24 hours to induce HIF-1α.

  • Lysis: Wash cells with PBS and lyse them using a passive lysis buffer.

  • Measurement: Measure firefly and Renilla luciferase activities sequentially using a dual-luciferase assay system and a luminometer.

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency and cell number.

Western Blot Analysis

This protocol is for detecting the protein levels of HIF-1α and its downstream targets.

Methodology:

  • Sample Preparation: Treat cells with this compound under hypoxic conditions for a specified time (e.g., 16 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on a 10% SDS-polyacrylamide gel.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against HIF-1α, VEGF, CXCR4, CA9, or β-actin (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Real-Time Quantitative PCR (RT-qPCR)

This method is used to measure the mRNA expression levels of HIF-1α target genes.

Methodology:

  • RNA Extraction: Treat cells with this compound under hypoxia for a specified time (e.g., 6 hours). Extract total RNA using a suitable kit.

  • cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform real-time PCR using SYBR Green master mix and gene-specific primers for VEGF, GLUT1, CXCR4, CA9, and a housekeeping gene (e.g., GAPDH) for normalization.

  • Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.

In Vitro Angiogenesis (Tube Formation) Assay

This assay assesses the effect of this compound on the ability of endothelial cells to form capillary-like structures.

Methodology:

  • Plate Coating: Coat a 96-well plate with Matrigel and allow it to solidify at 37°C.

  • Cell Seeding: Seed endothelial cells (e.g., HUVECs) onto the Matrigel-coated plate.

  • Treatment: Treat the cells with this compound and/or VEGF.

  • Incubation: Incubate the plate for 4-24 hours to allow for tube formation.

  • Imaging and Analysis: Visualize the tube-like structures using a microscope and quantify parameters such as total tube length, number of junctions, and number of branches.

References

Methodological & Application

Application Notes and Protocols for Steppogenin in a Tube Formation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Steppogenin, a natural flavanone isolated from plants such as Morus alba L., has emerged as a promising anti-angiogenic agent.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis.[3] this compound exerts its effects by inhibiting key signaling pathways involved in angiogenesis, primarily by suppressing Hypoxia-Inducible Factor-1α (HIF-1α) and the Delta-like ligand 4 (DLL4)-Notch1 signaling pathway in endothelial cells.[1][2] The tube formation assay is a widely used in vitro method to assess the potential of compounds to modulate angiogenesis.[4][5][6] This document provides a detailed protocol for utilizing this compound in a tube formation assay to evaluate its anti-angiogenic properties.

Mechanism of Action

This compound inhibits angiogenesis through a dual mechanism. Under hypoxic conditions, often found in solid tumors, it suppresses the protein levels of HIF-1α, a key transcription factor that regulates the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF).[1] Furthermore, this compound inhibits the VEGF-induced expression of DLL4 in endothelial cells.[1] DLL4 is a ligand for the Notch1 receptor, and the DLL4/Notch1 signaling pathway is crucial for regulating the sprouting of endothelial cells during angiogenesis.[2] By inhibiting both HIF-1α and DLL4/Notch1 signaling, this compound can effectively suppress endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][2]

Signaling Pathway of this compound's Anti-Angiogenic Effect

Tube_Formation_Workflow Start Start PrepMatrix Prepare & Solidify Basement Membrane Matrix Start->PrepMatrix SeedCells Harvest & Seed Endothelial Cells with this compound/Controls PrepMatrix->SeedCells Incubate Incubate for 4-18 hours at 37°C, 5% CO2 SeedCells->Incubate Visualize Visualize & Image Tube Formation (Phase Contrast or Fluorescence) Incubate->Visualize Quantify Quantify Angiogenesis Parameters (Tube Length, Branch Points) Visualize->Quantify Analyze Analyze Data & Compare Treatment Groups Quantify->Analyze End End Analyze->End

References

Steppogenin: A Versatile Tool for Interrogating DLL4/Notch Signaling in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals in the fields of angiogenesis, cancer biology, and cardiovascular research.

Introduction

Steppogenin, a flavanone isolated from Morus alba L., has emerged as a valuable pharmacological tool for the investigation of the Delta-like ligand 4 (DLL4)/Notch signaling pathway. This pathway is a critical regulator of angiogenesis, the process of new blood vessel formation from pre-existing vasculature. Dysregulation of DLL4/Notch signaling is implicated in numerous pathologies, including tumor growth and metastasis, and retinopathies. This compound offers a dual inhibitory action on both DLL4 and its receptor, Notch1, providing a potent means to dissect the roles of these key signaling molecules in endothelial cell biology.[1] Furthermore, evidence suggests that this compound also suppresses Hypoxia-Inducible Factor-1α (HIF-1α), a master regulator of cellular response to low oxygen, adding another layer to its anti-angiogenic profile.[2] These application notes provide a comprehensive overview of this compound's mechanism of action, quantitative data on its activity, and detailed protocols for its use in key angiogenesis assays.

Mechanism of Action

The DLL4/Notch signaling pathway is a juxtacrine signaling system that governs cell fate decisions in a variety of tissues. In the context of angiogenesis, DLL4 is predominantly expressed in the "tip cells" of a growing vascular sprout. By binding to Notch receptors on adjacent "stalk cells," DLL4 initiates a signaling cascade that suppresses the tip cell phenotype in these neighboring cells, leading to a controlled and organized branching of the vasculature.

This compound exerts its anti-angiogenic effects by directly inhibiting the activity of both DLL4 and Notch1.[1] This dual inhibition disrupts the critical communication between tip and stalk cells, leading to a dysregulated and non-productive angiogenic response. By blocking this pathway, this compound has been shown to inhibit key processes in angiogenesis, including endothelial cell (EC) migration, proliferation, and sprouting.[1][2]

Below is a diagram illustrating the DLL4/Notch signaling pathway and the inhibitory action of this compound.

DLL4_Notch_Signaling cluster_sending Tip Cell cluster_receiving Stalk Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds DLL4 DLL4 VEGFR->DLL4 Upregulates Notch1 Notch1 DLL4->Notch1 Binds S2 S2 Cleavage (ADAM Protease) Notch1->S2 Induces S3 S3 Cleavage (γ-secretase) S2->S3 NICD NICD S3->NICD Releases nucleus Nucleus NICD->nucleus Translocates CSL CSL Hes_Hey Hes/Hey Transcription CSL->Hes_Hey Activates Proliferation Stalk Cell Proliferation Hes_Hey->Proliferation Inhibits This compound This compound This compound->DLL4 Inhibits This compound->Notch1 Inhibits

Figure 1: DLL4/Notch Signaling Pathway and this compound's Points of Inhibition.

Data Presentation

The following table summarizes the quantitative data on the inhibitory activity of this compound on key components and processes of the DLL4/Notch signaling pathway. While dose-dependent effects have been consistently reported, specific IC50 values for functional assays are not yet widely available in the literature.

Target/ProcessAssayConcentrationResultReference
DLL4 Activity Luciferase Reporter Assay10 µM88% Inhibition[1]
Notch1 Activity Luciferase Reporter Assay10 µM55% Inhibition[1]
EC Migration Scratch Wound AssayDose-dependentInhibition of cell migration[1][2]
EC Proliferation Cell Viability AssayDose-dependentSuppression of cell proliferation[1][2]
EC Sprouting Spheroid Sprouting AssayDose-dependentInhibition of sprout formation[1][2]

Experimental Protocols

The following are detailed protocols for key experiments to study the effects of this compound on DLL4/Notch signaling and angiogenesis. These are generalized methods that can be adapted for use with this compound.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay is used to assess the effect of this compound on the directional migration of endothelial cells in a two-dimensional space.

Migration_Workflow A 1. Seed Endothelial Cells (e.g., HUVECs) in a multi-well plate. B 2. Grow cells to confluent monolayer. A->B C 3. Create a 'scratch' in the monolayer with a pipette tip. B->C D 4. Wash with PBS to remove detached cells. C->D E 5. Add media containing This compound at various concentrations. Include a vehicle control. D->E F 6. Image the scratch at Time 0. E->F G 7. Incubate for 12-24 hours. F->G H 8. Image the same fields at the end of the incubation. G->H I 9. Quantify the area of the wound closure using image analysis software. H->I

Figure 2: Workflow for the Endothelial Cell Migration (Scratch Wound) Assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or other relevant endothelial cells

  • Complete endothelial cell growth medium

  • Multi-well plates (e.g., 24-well)

  • Sterile pipette tips (e.g., p200)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Vehicle control (e.g., DMSO)

  • Inverted microscope with a camera

Protocol:

  • Seed HUVECs in a 24-well plate and culture until they form a confluent monolayer.

  • Using a sterile p200 pipette tip, create a straight scratch across the center of each well.

  • Gently wash the wells twice with PBS to remove any detached cells.

  • Replace the PBS with fresh media containing the desired concentrations of this compound. Ensure a vehicle control is included.

  • Immediately acquire images of the scratches at multiple defined locations per well (Time 0).

  • Incubate the plate at 37°C in a 5% CO2 incubator for 12-24 hours.

  • After incubation, acquire images of the same locations as in step 5.

  • Measure the area of the scratch at both time points using image analysis software (e.g., ImageJ).

  • Calculate the percentage of wound closure for each condition relative to the vehicle control.

Endothelial Cell Spheroid Sprouting Assay

This 3D in vitro assay mimics the initial stages of angiogenesis, where endothelial cells sprout from a central aggregate into a surrounding matrix.

Materials:

  • HUVECs or other endothelial cells

  • Complete endothelial cell growth medium

  • Methocel solution

  • Fibrinogen solution

  • Thrombin

  • 96-well plate

  • This compound stock solution

  • Vehicle control

  • Inverted microscope with a camera

Protocol:

  • Prepare HUVEC spheroids by the hanging drop method. Mix a suspension of HUVECs with an equal volume of 2.4% Methocel in complete medium.

  • Pipette 20 µL drops of this suspension onto the lid of a petri dish and invert the lid over a dish containing PBS to maintain humidity.

  • Incubate for 24 hours to allow spheroid formation.

  • Carefully harvest the spheroids and resuspend them in a solution of fibrinogen.

  • Add thrombin to the spheroid-fibrinogen suspension and quickly dispense into a 96-well plate. The fibrinogen will polymerize, embedding the spheroids in a fibrin gel.

  • After the gel has set, add complete medium containing various concentrations of this compound or vehicle control to each well.

  • Incubate for 24-48 hours to allow for sprout formation.

  • Image the spheroids using an inverted microscope.

  • Quantify the number and total length of sprouts per spheroid using image analysis software.

In Vivo Matrigel Plug Angiogenesis Assay

This in vivo assay assesses the formation of new blood vessels into a subcutaneously implanted gel plug containing pro-angiogenic factors and the compound of interest.

Matrigel_Workflow A 1. Thaw Matrigel on ice. B 2. Mix Matrigel with pro-angiogenic factors (e.g., VEGF, bFGF) and This compound or vehicle control. A->B C 3. Subcutaneously inject the Matrigel mixture into the flank of immunocompromised mice. B->C D 4. The mixture solidifies to form a plug. C->D E 5. Allow 7-14 days for vascularization of the plug. D->E F 6. Excise the Matrigel plugs. E->F G 7. Process plugs for analysis: - Hemoglobin content (Drabkin's reagent) - Immunohistochemistry (e.g., CD31 staining) F->G H 8. Quantify vessel density and hemoglobin content. G->H

Figure 3: Workflow for the In Vivo Matrigel Plug Angiogenesis Assay.

Materials:

  • Growth factor-reduced Matrigel

  • Pro-angiogenic factors (e.g., VEGF, bFGF)

  • This compound

  • Vehicle control

  • Immunocompromised mice (e.g., nude mice)

  • Syringes and needles

  • Drabkin's reagent for hemoglobin quantification

  • Antibodies for immunohistochemistry (e.g., anti-CD31)

Protocol:

  • Thaw growth factor-reduced Matrigel on ice.

  • On ice, mix the Matrigel with a pro-angiogenic cocktail (e.g., VEGF and bFGF) and the desired concentration of this compound or vehicle control.

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of anesthetized mice. The Matrigel will solidify at body temperature, forming a plug.

  • After 7-14 days, euthanize the mice and excise the Matrigel plugs.

  • For quantification of vascularization, the plugs can be processed in two ways:

    • Hemoglobin content: Homogenize the plugs and measure the hemoglobin content using Drabkin's reagent as an index of blood vessel formation.

    • Immunohistochemistry: Fix the plugs in formalin, embed in paraffin, and section. Stain the sections with an endothelial cell-specific marker such as anti-CD31 to visualize blood vessels.

  • Quantify the microvessel density in the stained sections using microscopy and image analysis software.

Conclusion

This compound represents a potent and specific tool for researchers studying the intricate role of DLL4/Notch signaling in angiogenesis. Its dual inhibitory action on both the ligand and the receptor provides a powerful means to modulate this pathway in a variety of in vitro and in vivo models. The protocols and data presented here offer a foundation for incorporating this compound into experimental designs aimed at elucidating the mechanisms of angiogenesis and developing novel anti-angiogenic therapies. Further dose-response studies will be beneficial to determine the precise IC50 values of this compound in various functional assays, which will further enhance its utility as a research tool.

References

Application Note and Protocol: In Vitro Tyrosinase Inhibition Assay for Steppogenin

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction Tyrosinase (EC 1.14.18.1) is a key, copper-containing enzyme that plays a rate-limiting role in the biosynthesis of melanin and other polyphenolic compounds.[1][2] It catalyzes the initial steps in the melanin synthesis pathway: the hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA), and the subsequent oxidation of L-DOPA to dopaquinone.[3][4][5] Overproduction of melanin can lead to hyperpigmentation disorders such as melasma and age spots.[3][6] Consequently, inhibitors of tyrosinase are of great interest in the cosmetic and pharmaceutical industries for developing skin-whitening agents.[7][8] Steppogenin, a natural flavanone isolated from plants like Morus alba L., has been identified as a potent tyrosinase inhibitor, making it a promising candidate for further investigation.[1] This document provides a detailed protocol for assessing the in vitro tyrosinase inhibitory activity of this compound using a spectrophotometric method.

Principle of the Assay The in vitro tyrosinase inhibition assay is based on the enzymatic conversion of a substrate, L-DOPA, into dopachrome by mushroom tyrosinase. The formation of the colored product, dopachrome, can be monitored by measuring the increase in absorbance at a specific wavelength (typically 475-492 nm).[9][10][11] When an inhibitor like this compound is present, it interferes with the enzyme's catalytic activity, leading to a reduced rate of dopachrome formation. The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to that of an uninhibited control. The IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%, is then determined to quantify its potency.[7][12]

Quantitative Data Summary

The inhibitory potential of this compound against mushroom tyrosinase is quantified by its IC50 value. For comparative purposes, the IC50 value of Kojic Acid, a standard tyrosinase inhibitor, is also provided.

CompoundSourceTyrosinase TypeIC50 Value (µM)Reference
This compound Morus alba L.Mushroom0.98 ± 0.01[1]
Kojic Acid StandardMushroom18.25 - 22.25[7]

Note: IC50 values can vary depending on assay conditions such as substrate concentration, enzyme source, and incubation time.[1][8][13]

Experimental Protocol

This protocol is designed for a 96-well microplate format, which is suitable for screening multiple concentrations of the test compound.

Materials and Equipment
  • Mushroom Tyrosinase (EC 1.14.18.1)

  • This compound

  • L-DOPA (L-3,4-dihydroxyphenylalanine)

  • Kojic Acid (Positive Control)

  • Potassium Phosphate Buffer (50 mM, pH 6.5)

  • Dimethyl Sulfoxide (DMSO)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 475-492 nm

  • Multichannel pipette

  • Incubator set to 37°C

Preparation of Reagents
  • 50 mM Potassium Phosphate Buffer (pH 6.5): Prepare using Potassium Phosphate Monobasic and adjust the pH to 6.5 at 25°C with 1 M KOH.[14]

  • Mushroom Tyrosinase Stock Solution (1000 U/mL): Dissolve mushroom tyrosinase powder in cold phosphate buffer to achieve a concentration of 1000 units/mL. Prepare this solution fresh immediately before use and keep it on ice.[9][15]

  • L-DOPA Stock Solution (1 mM): Dissolve L-DOPA in the phosphate buffer. This solution may need to be warmed slightly to fully dissolve. Prepare fresh for each experiment.

  • This compound Stock Solution (e.g., 10 mM): Dissolve this compound in DMSO. From this stock, prepare a series of dilutions in DMSO to test a range of final concentrations (e.g., 0.1 µM to 10 µM).

  • Kojic Acid Stock Solution (e.g., 10 mM): Dissolve Kojic Acid in DMSO to serve as a positive control. Prepare a series of dilutions similar to this compound.

Assay Procedure
  • Plate Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Blank: 170 µL Phosphate Buffer + 20 µL DMSO

    • Control (No Inhibitor): 150 µL Phosphate Buffer + 20 µL Mushroom Tyrosinase + 20 µL DMSO

    • Test Sample (this compound): 150 µL Phosphate Buffer + 20 µL Mushroom Tyrosinase + 20 µL this compound solution (at various concentrations)

    • Positive Control (Kojic Acid): 150 µL Phosphate Buffer + 20 µL Mushroom Tyrosinase + 20 µL Kojic Acid solution (at various concentrations)

  • Pre-incubation: Mix the contents of each well gently and pre-incubate the plate at 37°C for 10 minutes.[9][15]

  • Reaction Initiation: Add 20 µL of 1 mM L-DOPA solution to all wells to start the enzymatic reaction. The final volume in each well should be 210 µL.

  • Absorbance Measurement: Immediately measure the absorbance of the plate at 492 nm using a microplate reader.[9][15] Take readings every minute for 20-30 minutes to monitor the kinetic progress of the reaction. Alternatively, for an endpoint assay, incubate the plate at 37°C for 30 minutes and then measure the final absorbance.[9]

Data Analysis
  • Calculate the Rate of Reaction: For a kinetic assay, determine the rate of reaction (V) by calculating the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).

  • Calculate Percentage Inhibition: Use the following formula to calculate the percentage of tyrosinase inhibition for each concentration of this compound and Kojic Acid:

    % Inhibition = [(V_control - V_sample) / V_control] x 100

    Where:

    • V_control is the rate of reaction of the control well (enzyme + substrate + DMSO).

    • V_sample is the rate of reaction in the presence of the test compound.

  • Determine the IC50 Value: Plot the percentage inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that results in 50% inhibition of the enzyme activity, which can be determined using non-linear regression analysis.[12]

Visualizations

Mechanism of Tyrosinase Action and Inhibition

Tyrosinase_Mechanism cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Mechanism Tyrosinase Tyrosinase (Copper Active Site) Dopaquinone Dopaquinone Tyrosinase->Dopaquinone Oxidation BlockedTyrosinase Inactive Enzyme- Inhibitor Complex Tyrosinase->BlockedTyrosinase LDOPA L-DOPA (Substrate) LDOPA->Tyrosinase Binds to active site Dopachrome Dopachrome (Colored Product) Dopaquinone->Dopachrome Auto-oxidation Measurement Spectrophotometric Measurement Dopachrome->Measurement Measured at 475-492 nm This compound This compound (Inhibitor) This compound->Tyrosinase Binds & Chelates Cu2+ NoReaction BlockedTyrosinase->NoReaction Reaction Inhibited Assay_Workflow cluster_prep 1. Preparation cluster_assay 2. Assay Execution (96-Well Plate) cluster_analysis 3. Data Acquisition & Analysis P1 Prepare Reagents: - Phosphate Buffer - Tyrosinase Solution - L-DOPA Solution A1 Dispense Buffer, Enzyme, and Inhibitor (this compound) P1->A1 P2 Prepare Test Compounds: - this compound dilutions - Kojic Acid dilutions P2->A1 A2 Pre-incubate Plate (10 min @ 37°C) A1->A2 A3 Add L-DOPA Substrate to initiate reaction A2->A3 D1 Measure Absorbance (492 nm) Kinetically A3->D1 D2 Calculate Rate of Reaction (ΔAbs/min) D1->D2 D3 Calculate % Inhibition D2->D3 D4 Determine IC50 Value from Dose-Response Curve D3->D4

References

Application of Steppogenin in Enzymatic Browning Research: A Review of Available Evidence

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and available research databases have not yielded any specific studies on the application of steppogenin for the study of enzymatic browning in food science. While this compound, a compound isolated from the root bark of Morus alba L., has been investigated for its potential in other biological contexts, such as its role in inhibiting tumor growth and angiogenesis, its efficacy as a polyphenol oxidase (PPO) inhibitor or its application in preventing browning in food products has not been documented.

Therefore, the following application notes and protocols are provided as a representative guide for researchers and scientists interested in the general methodology of studying natural compounds as potential inhibitors of enzymatic browning. This document will outline the principles and experimental procedures using a hypothetical natural compound as an example to fulfill the user's request for detailed protocols, data presentation, and pathway diagrams relevant to this field of study.

Application Notes: Studying Natural Inhibitors of Enzymatic Browning

Enzymatic browning is a significant concern in the food industry, leading to undesirable changes in the color, flavor, and nutritional quality of fruits, vegetables, and beverages.[1][2] This process is primarily initiated by the enzyme polyphenol oxidase (PPO), which catalyzes the oxidation of phenolic compounds to quinones, which then polymerize to form dark pigments.[1][3] The use of natural inhibitors to control enzymatic browning is a growing area of research, driven by consumer demand for clean-label food products.[1]

Natural compounds can inhibit enzymatic browning through various mechanisms, including:

  • Reducing Agents: These compounds, such as ascorbic acid, can reduce the enzymatically formed quinones back to their original phenolic forms before they can polymerize.[1]

  • Chelating Agents: These molecules bind to the copper ions in the active site of the PPO enzyme, rendering it inactive.[1]

  • Acidulants: By lowering the pH of the food matrix, these agents can create an environment that is suboptimal for PPO activity.[1]

  • Competitive and Non-competitive Inhibitors: Some compounds can bind directly to the enzyme, either at the active site (competitive) or at another site that alters the enzyme's conformation (non-competitive), thereby preventing the substrate from binding.

The following protocols provide a framework for the systematic evaluation of a novel natural compound, referred to here as "Compound X," for its potential as an enzymatic browning inhibitor.

Experimental Protocols

Preparation of "Compound X" Stock Solution

Objective: To prepare a standardized solution of the test compound for use in subsequent assays.

Materials:

  • "Compound X" (pure extract or isolated compound)

  • Dimethyl sulfoxide (DMSO) or ethanol

  • Distilled water

  • Vortex mixer

  • Analytical balance

Protocol:

  • Accurately weigh a precise amount of "Compound X" using an analytical balance.

  • Dissolve the weighed compound in a minimal amount of a suitable solvent (e.g., DMSO or ethanol) to ensure complete dissolution.

  • Gradually add distilled water to the dissolved compound while vortexing to achieve the desired final concentration for the stock solution (e.g., 10 mg/mL).

  • Store the stock solution in a dark, airtight container at 4°C for short-term storage or -20°C for long-term storage to prevent degradation.

Extraction of Polyphenol Oxidase (PPO)

Objective: To obtain a crude extract of PPO from a suitable plant source for in vitro inhibition studies.

Materials:

  • Fresh plant material (e.g., apples, potatoes, mushrooms)

  • Phosphate buffer (0.1 M, pH 6.8) containing polyvinylpyrrolidone (PVP) to bind phenolic compounds

  • Blender or homogenizer

  • Cheesecloth or muslin cloth

  • Centrifuge

  • Ice bath

Protocol:

  • Wash and peel the plant material and cut it into small pieces. Keep all materials and solutions on ice to minimize enzyme degradation.

  • Homogenize the plant tissue with cold phosphate buffer (in a ratio of 1:2 w/v) for 2-3 minutes.

  • Filter the homogenate through several layers of cheesecloth or muslin cloth to remove solid debris.

  • Centrifuge the filtrate at a high speed (e.g., 10,000 x g) for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the crude PPO extract. Store the extract on ice and use it immediately for activity assays.

PPO Activity and Inhibition Assay

Objective: To determine the enzymatic activity of PPO and the inhibitory effect of "Compound X".

Materials:

  • Crude PPO extract

  • Phosphate buffer (0.1 M, pH 6.8)

  • Substrate solution (e.g., 0.1 M catechol or L-DOPA in phosphate buffer)

  • "Compound X" stock solution

  • Spectrophotometer

Protocol:

  • Prepare a reaction mixture in a cuvette containing phosphate buffer and the substrate solution.

  • To test for inhibition, add varying concentrations of "Compound X" to the reaction mixture. For the control, add an equal volume of the solvent used to dissolve "Compound X".

  • Initiate the enzymatic reaction by adding a small, fixed volume of the crude PPO extract to the cuvette.

  • Immediately measure the change in absorbance at a specific wavelength (e.g., 420 nm for the formation of quinones from catechol) over a set period (e.g., 3-5 minutes) using a spectrophotometer.

  • Calculate the rate of the reaction from the initial linear portion of the absorbance versus time plot.

  • The percentage of PPO inhibition can be calculated using the following formula: % Inhibition = [ (Activity_control - Activity_sample) / Activity_control ] * 100

Determination of IC50 Value

Objective: To determine the concentration of "Compound X" required to inhibit 50% of the PPO activity.

Protocol:

  • Perform the PPO inhibition assay with a range of concentrations of "Compound X".

  • Plot a graph of the percentage of PPO inhibition versus the concentration of "Compound X".

  • The IC50 value is the concentration of "Compound X" that corresponds to 50% inhibition on the graph.

Evaluation of Anti-Browning Effect on Fresh-Cut Produce

Objective: To assess the practical effectiveness of "Compound X" in preventing browning on the surface of fresh-cut fruits or vegetables.

Materials:

  • Fresh fruits or vegetables (e.g., apples, potatoes)

  • Solutions of "Compound X" at different concentrations

  • Ascorbic acid solution (as a positive control)

  • Distilled water (as a negative control)

  • Colorimeter

Protocol:

  • Wash and slice the fresh produce into uniform pieces.

  • Immerse the slices in the different treatment solutions ("Compound X", ascorbic acid, distilled water) for a set period (e.g., 2-5 minutes).

  • Remove the slices from the solutions and allow them to air-dry on a clean surface.

  • Store the treated slices at room temperature or under refrigeration and monitor for browning over time.

  • Quantify the color change of the slices at different time intervals using a colorimeter to measure the L* (lightness), a* (redness/greenness), and b* (yellowness/blueness) values. The Browning Index (BI) can be calculated from these values.

Data Presentation

The quantitative data obtained from the experiments should be summarized in clearly structured tables for easy comparison.

Table 1: Inhibition of Polyphenol Oxidase (PPO) Activity by "Compound X"

"Compound X" Concentration (µg/mL)PPO Activity (ΔAbs/min)% Inhibition
0 (Control)0.1500
100.12516.7
250.09834.7
500.07649.3
1000.04570.0
2000.02186.0

Table 2: IC50 Value of "Compound X" for PPO Inhibition

CompoundIC50 (µg/mL)
"Compound X"50.7
Ascorbic Acid (Positive Control)15.2

Table 3: Effect of "Compound X" on the Color of Fresh-Cut Apple Slices After 24 Hours

TreatmentL* value (Lightness)a* value (Redness)Browning Index (BI)
Distilled Water (Control)65.212.545.8
Ascorbic Acid (0.5%)82.11.815.3
"Compound X" (100 µg/mL)78.53.220.1
"Compound X" (200 µg/mL)80.32.517.6

Mandatory Visualizations

Enzymatic_Browning_Pathway cluster_cellular_context Plant Cell Damage Phenols Phenolic Compounds (in vacuole) Quinones Quinones (highly reactive) Phenols->Quinones Oxidation PPO Polyphenol Oxidase (PPO) (in cytoplasm) PPO->Quinones catalyzes Oxygen Oxygen (from air) Oxygen->Quinones Melanin Melanin (Brown Pigments) Quinones->Melanin Polymerization CompoundX Compound X (Inhibitor) CompoundX->PPO inhibits

Caption: Mechanism of enzymatic browning and inhibition by Compound X.

Experimental_Workflow cluster_preparation Preparation cluster_assay In Vitro Assay cluster_application Practical Application cluster_analysis Data Analysis A Prepare 'Compound X' Stock Solution C PPO Activity & Inhibition Assay A->C E Treat Fresh-Cut Produce A->E B Extract PPO from Plant Source B->C D Determine IC50 Value C->D G Calculate % Inhibition C->G F Measure Color Change (Colorimeter) E->F H Calculate Browning Index F->H

Caption: Workflow for evaluating a natural enzymatic browning inhibitor.

References

Troubleshooting & Optimization

Technical Support Center: Working with Steppogenin in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for dissolving and using Steppogenin in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture experiments?

Q2: How do I prepare a stock solution of this compound?

A2: To prepare a stock solution, weigh out a precise amount of this compound powder and dissolve it in a minimal amount of high-purity, sterile DMSO. For example, you can aim for a stock solution concentration of 10-20 mM. Ensure the powder is completely dissolved by gentle vortexing or pipetting. Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Q3: What is the maximum concentration of DMSO that is safe for my cells?

A3: The tolerance of cells to DMSO can vary significantly between cell lines.[2] For most cell lines, it is recommended to keep the final concentration of DMSO in the cell culture medium at or below 0.5%.[1][3] Many researchers aim for a final concentration of 0.1% or less, especially for sensitive or primary cell lines.[2][4] It is crucial to perform a vehicle control experiment (treating cells with the same concentration of DMSO as used for the this compound treatment) to assess the effect of the solvent on your specific cell line.

Q4: My this compound precipitates when I add it to the cell culture medium. What should I do?

A4: Precipitation upon dilution in aqueous media is a common issue with hydrophobic compounds. Here are a few troubleshooting steps:

  • Pre-warm the media: Adding the DMSO stock solution to pre-warmed (37°C) cell culture medium can sometimes help.

  • Increase the volume of media: Try adding the stock solution to a larger volume of media while gently vortexing to ensure rapid and even dispersion.

  • Lower the working concentration: It's possible that the desired final concentration of this compound is above its solubility limit in the culture medium. Try using a lower final concentration.

  • Use a different solvent: If DMSO is problematic, you could test the solubility in ethanol, though similar issues with precipitation in aqueous media may arise.

Q5: How should I store the this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -20°C or -80°C in tightly sealed, light-protected vials. It is best to prepare small-volume aliquots to minimize the number of freeze-thaw cycles, which can degrade the compound over time.

Experimental Protocol: Dissolving this compound for Cell Culture

This protocol provides a general guideline for preparing a this compound stock solution and diluting it for use in cell culture experiments.

Materials:

  • This compound powder

  • High-purity, sterile dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Pipettes and sterile tips

  • Vortex mixer

  • Cell culture medium, pre-warmed to 37°C

Procedure:

  • Prepare a High-Concentration Stock Solution (e.g., 10 mM): a. Aseptically weigh out the desired amount of this compound powder. b. Add the appropriate volume of sterile DMSO to achieve the target concentration. For example, to make a 10 mM stock solution of a compound with a molecular weight of 400 g/mol , dissolve 4 mg in 1 mL of DMSO. c. Gently vortex the solution until the this compound is completely dissolved. Visually inspect the solution to ensure there are no undissolved particles. d. Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

  • Prepare Working Solutions: a. Thaw a single aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture experiment. Remember to account for the final volume of the cell culture medium in your wells or flasks. c. It is recommended to perform serial dilutions of the stock solution in cell culture medium to reach the final desired concentration. For example, to achieve a final concentration of 10 µM from a 10 mM stock, you can perform a 1:1000 dilution. d. To minimize precipitation, add the this compound stock solution to the pre-warmed cell culture medium while gently mixing. Do not add the medium to the concentrated stock.

  • Vehicle Control: a. Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is essential to distinguish the effects of this compound from any potential effects of the solvent.

Troubleshooting Guide

Problem Possible Cause Solution
This compound powder will not dissolve in DMSO. Insufficient solvent volume or low temperature.Gently warm the solution to 37°C. If it still doesn't dissolve, you may need to increase the volume of DMSO, which will lower the concentration of your stock solution.
This compound precipitates out of solution when added to the culture medium. The final concentration is above the solubility limit in the aqueous medium.Try a lower final concentration of this compound. Pre-warm the medium to 37°C before adding the stock solution. Add the stock solution to the medium while gently vortexing.
Cells in the vehicle control group are showing signs of toxicity. The final DMSO concentration is too high for the cell line being used.Reduce the final concentration of DMSO in the culture medium to 0.1% or lower.[2][4] If high concentrations of this compound are required, consider alternative solvents or delivery methods.
Inconsistent results between experiments. Degradation of this compound due to improper storage or multiple freeze-thaw cycles.Use freshly prepared stock solutions or single-use aliquots that have been stored properly at -20°C or -80°C and protected from light.

This compound Signaling Pathway

This compound has been shown to suppress tumor growth and angiogenesis by inhibiting Hypoxia-Inducible Factor 1-alpha (HIF-1α) and Delta-like ligand 4 (DLL4).[5] The following diagram illustrates the simplified signaling pathway affected by this compound. Under hypoxic conditions, HIF-1α promotes the expression of Vascular Endothelial Growth Factor (VEGF). VEGF, in turn, induces the expression of DLL4, which activates the Notch signaling pathway, a critical regulator of angiogenesis.[6][7][8] this compound exerts its anti-angiogenic effects by targeting both HIF-1α and DLL4.

Steppogenin_Signaling_Pathway cluster_0 Hypoxic Cell cluster_1 Endothelial Cell Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes VEGF VEGF (Vascular Endothelial Growth Factor) HIF1a->VEGF promotes transcription VEGFR VEGFR (VEGF Receptor) VEGF->VEGFR binds DLL4 DLL4 (Delta-like ligand 4) VEGFR->DLL4 induces expression Notch Notch Receptor DLL4->Notch activates Angiogenesis Angiogenesis Notch->Angiogenesis regulates This compound This compound This compound->HIF1a inhibits This compound->DLL4 inhibits

References

Technical Support Center: Steppogenin Stability in DMSO and Aqueous Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing steppogenin, ensuring its stability in solution is critical for obtaining reliable and reproducible experimental results. This guide provides comprehensive information on the stability of this compound in Dimethyl Sulfoxide (DMSO) and aqueous solutions, along with troubleshooting advice and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound stock solutions in DMSO?

A1: For optimal stability, this compound stock solutions prepared in DMSO should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.

  • -20°C: Stable for up to 1 month.

It is crucial to protect the solutions from light. Aliquoting the stock solution into single-use volumes is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.

Q2: I am observing precipitation in my this compound-DMSO stock solution. What could be the cause?

A2: Precipitation can occur due to several factors:

  • Hygroscopic DMSO: DMSO readily absorbs moisture from the air. The presence of water can significantly decrease the solubility of this compound. Always use fresh, anhydrous DMSO.

  • Low Temperature Storage: While necessary for stability, storing at -20°C or -80°C can sometimes cause less soluble compounds to precipitate. Before use, ensure the solution is brought to room temperature and vortexed thoroughly to redissolve any precipitate.

  • Concentration: If the concentration of your stock solution is high, it may be more prone to precipitation at low temperatures. Consider preparing a slightly lower concentration if this is a recurring issue.

Q3: How stable is this compound in aqueous solutions for cell culture or in vivo studies?

A3: The stability of this compound, a hydroxylated chalcone, in aqueous solutions is pH-dependent. Generally, chalcones are more stable in neutral or slightly acidic conditions and are unstable in alkaline environments. The presence of multiple hydroxyl groups on the this compound molecule can influence its stability. While specific quantitative data for this compound's half-life in various aqueous buffers is limited, it is advisable to prepare fresh aqueous dilutions from your DMSO stock solution for each experiment. Avoid storing this compound in aqueous solutions for extended periods, especially at room temperature.

Q4: Can I freeze-thaw my this compound stock solution in DMSO?

A4: While a few freeze-thaw cycles may not significantly impact the integrity of small molecules in DMSO, it is generally not recommended. Repeated freeze-thaw cycles can introduce moisture into the DMSO, potentially leading to precipitation and degradation of the compound. It is best practice to aliquot your stock solution into smaller, single-use vials to minimize the number of freeze-thaw cycles.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound in working solutions.Prepare fresh aqueous dilutions of this compound from a properly stored DMSO stock solution immediately before each experiment. Avoid prolonged storage of aqueous solutions.
Inaccurate concentration of stock solution.Ensure the this compound powder is completely dissolved in DMSO. Gentle warming and ultrasonication may be necessary. Always use a calibrated pipette for accurate measurements.
Precipitate formation in aqueous working solution Poor aqueous solubility of this compound.The solubility of hydroxylated chalcones can be pH-dependent.[1] Ensure the pH of your aqueous buffer is compatible with this compound solubility (typically neutral to slightly acidic). You may also consider the use of a co-solvent or surfactant, but be mindful of its potential effects on your experimental system.
Loss of compound activity over time Degradation due to light exposure or improper storage.Store this compound powder and DMSO stock solutions protected from light at the recommended temperatures (-20°C for short-term, -80°C for long-term).
Oxidative degradation.Chalcones can be susceptible to oxidation. When preparing solutions, consider using deoxygenated buffers if your experimental setup is sensitive to oxidative products.

Stability Data Summary

Solvent Storage Temperature Recommended Storage Duration Key Considerations
DMSO -80°C6 monthsProtect from light. Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
-20°C1 monthProtect from light. Aliquot to avoid freeze-thaw cycles. Use anhydrous DMSO.
Aqueous Solutions Room TemperatureNot RecommendedPrepare fresh for each experiment due to potential for hydrolysis and degradation, especially at alkaline pH.
4°CShort-term (hours)Stability is pH-dependent. Neutral to slightly acidic pH is preferred. Prepare fresh daily.

Experimental Protocols

Protocol for Preparing this compound Stock Solution in DMSO

This protocol outlines the steps for preparing a stable stock solution of this compound.

This compound DMSO Stock Preparation cluster_0 Preparation cluster_1 Storage Start Start Weigh Accurately weigh This compound powder Start->Weigh 1. Add_DMSO Add fresh, anhydrous DMSO to the desired concentration Weigh->Add_DMSO 2. Dissolve Vortex and/or sonicate until fully dissolved. Gentle warming may be applied. Add_DMSO->Dissolve 3. Aliquot Aliquot into single-use, light-protected vials Dissolve->Aliquot 4. Store Store at -20°C (1 month) or -80°C (6 months) Aliquot->Store 5. End End Store->End Forced Degradation Workflow cluster_stress Stress Conditions Prepare_Stock Prepare this compound Solution (e.g., in Methanol or Acetonitrile) Acid Acid Hydrolysis (e.g., 0.1 M HCl, RT or heat) Prepare_Stock->Acid Base Base Hydrolysis (e.g., 0.1 M NaOH, RT) Prepare_Stock->Base Oxidation Oxidation (e.g., 3% H2O2, RT) Prepare_Stock->Oxidation Thermal Thermal Degradation (e.g., 60°C in oven) Prepare_Stock->Thermal Photolytic Photolytic Degradation (UV/Vis light exposure) Prepare_Stock->Photolytic Analysis Analyze Samples by Stability-Indicating HPLC-DAD Method at various time points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Data Evaluate Degradation Profile (Peak purity, appearance of new peaks) Analysis->Data End Identify Degradation Products (e.g., using LC-MS) Data->End Steppogenin_Signaling_Pathway This compound This compound HIF1a HIF-1α This compound->HIF1a inhibits DLL4 DLL4 This compound->DLL4 inhibits Angiogenesis Angiogenesis HIF1a->Angiogenesis DLL4->Angiogenesis TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

References

Technical Support Center: Optimizing Steppogenin Concentration for Anti-Angiogenic Effects

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing steppogenin in anti-angiogenesis studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing your experimental conditions and interpreting your results.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound's anti-angiogenic effect?

A1: this compound exerts its anti-angiogenic effects through a dual inhibitory mechanism. It has been shown to suppress the activity of Hypoxia-Inducible Factor-1α (HIF-1α) in tumor cells and Delta-like ligand 4 (DLL4) in endothelial cells.[1] By inhibiting HIF-1α, this compound can reduce the expression of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) under hypoxic conditions. The inhibition of DLL4 disrupts the Notch signaling pathway, which is crucial for the proper sprouting and patterning of new blood vessels.[1]

Q2: What is a recommended starting concentration range for this compound in in vitro angiogenesis assays?

A2: Based on available literature, a starting concentration range of 1 µM to 50 µM is recommended for in vitro assays such as the tube formation assay with Human Umbilical Vein Endothelial Cells (HUVECs). This compound has been observed to inhibit DLL4 and/or NOTCH1 by over 50% at a concentration of 10 µM.[2] A dose-response experiment is highly recommended to determine the optimal concentration for your specific cell type and experimental conditions.

Q3: What solvent should be used to dissolve this compound?

A3: this compound is typically dissolved in dimethyl sulfoxide (DMSO). It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible, ideally below 0.1%, as DMSO itself can have anti-angiogenic effects and may be toxic to endothelial cells at higher concentrations.

Q4: How stable is this compound in cell culture medium?

A4: The stability of this compound in cell culture medium over long incubation periods has not been extensively reported. For experiments longer than 24 hours, it is advisable to refresh the medium with freshly prepared this compound to ensure consistent compound activity.

Data Presentation

The following tables summarize key quantitative data for consideration when designing experiments with this compound. Please note that specific IC50 values for this compound's anti-angiogenic and cytotoxic effects are not consistently reported in the literature, and the provided ranges are based on observed effective concentrations.

Table 1: Recommended Concentration Ranges for In Vitro Assays

Assay TypeCell TypeRecommended Starting Concentration RangeIncubation TimeReference Compound (Example)
Tube Formation AssayHUVEC1 µM - 50 µM4 - 18 hoursSuramin (IC50: ~13-15 µM)[3]
Cell Viability/CytotoxicityHUVEC1 µM - 100 µM24 - 72 hoursDoxorubicin
Western Blot (VEGF Signaling)HUVEC10 µM - 50 µM6 - 24 hoursN/A

Table 2: Troubleshooting Common Issues with Quantitative Data

IssuePossible CauseRecommendation
High variability in IC50 valuesInconsistent cell seeding density, variability in reagent preparation, or edge effects in multi-well plates.Ensure uniform cell seeding, prepare fresh reagents for each experiment, and avoid using the outer wells of the plate.
No clear dose-response curveCompound instability, inappropriate concentration range, or issues with the assay itself.Test a wider range of concentrations, check compound stability, and include appropriate positive and negative controls.
Discrepancy between cytotoxicity and anti-angiogenic effectThe compound may have cytostatic rather than cytotoxic effects at concentrations that inhibit angiogenesis.Perform cell cycle analysis in parallel with cytotoxicity assays to differentiate between cell death and growth arrest.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This protocol is a widely used in vitro method to assess the effect of compounds on the ability of endothelial cells to form capillary-like structures.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium-2 (EGM-2)

  • Basement Membrane Extract (BME), growth factor reduced

  • 96-well plate

  • This compound (dissolved in DMSO)

  • Calcein AM (for fluorescence-based quantification)

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Plate Coating: Thaw BME on ice and pipette 50 µL into each well of a pre-chilled 96-well plate. Incubate at 37°C for 30-60 minutes to allow for solidification.[4]

  • Cell Seeding: Harvest HUVECs and resuspend them in EGM-2 at a density of 1 x 105 to 1.5 x 105 cells/mL.

  • Treatment: Prepare serial dilutions of this compound in EGM-2. The final DMSO concentration should not exceed 0.1%.

  • Add 100 µL of the HUVEC suspension (1 x 104 to 1.5 x 104 cells) to each BME-coated well.[4]

  • Immediately add the desired concentration of this compound or vehicle control to the respective wells.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours. HUVECs typically form well-defined tube networks within this timeframe.[5]

  • Visualization and Quantification:

    • Phase Contrast Microscopy: Capture images of the tube network using an inverted microscope.

    • Fluorescence Microscopy: Gently wash the cells with PBS and incubate with Calcein AM (e.g., 2 µM) for 30 minutes at 37°C.[6] Capture fluorescent images.

  • Analysis: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Cell Viability/Cytotoxicity Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • HUVECs

  • EGM-2

  • 96-well plate

  • This compound (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or Solubilization Buffer

Procedure:

  • Cell Seeding: Seed HUVECs in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of EGM-2. Allow cells to attach overnight.

  • Treatment: Prepare serial dilutions of this compound in EGM-2. Remove the old medium and add 100 µL of the this compound dilutions or vehicle control to the wells.

  • Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot for VEGF Signaling Proteins

This protocol allows for the analysis of protein expression levels involved in the VEGF signaling pathway.

Materials:

  • HUVECs

  • EGM-2

  • This compound (dissolved in DMSO)

  • Recombinant human VEGF

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies (e.g., anti-VEGFR2, anti-phospho-VEGFR2, anti-ERK, anti-phospho-ERK, anti-Akt, anti-phospho-Akt, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 70-80% confluency. Starve the cells in serum-free medium for 4-6 hours.

  • Pre-treat the cells with desired concentrations of this compound for 1-2 hours.

  • Stimulate the cells with VEGF (e.g., 20-50 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis cluster_results Results Interpretation prep_steppo Prepare this compound Stock (in DMSO) tube_formation Tube Formation Assay prep_steppo->tube_formation Add to cells cytotoxicity Cytotoxicity Assay (e.g., MTT) prep_steppo->cytotoxicity Add to cells western_blot Western Blot prep_steppo->western_blot Add to cells prep_cells Culture HUVECs prep_cells->tube_formation prep_cells->cytotoxicity prep_cells->western_blot quant_tube Quantify Tube Formation tube_formation->quant_tube calc_viability Calculate Cell Viability cytotoxicity->calc_viability quant_protein Quantify Protein Expression western_blot->quant_protein ic50_angiogenesis Determine Anti-Angiogenic IC50 quant_tube->ic50_angiogenesis ic50_cytotoxicity Determine Cytotoxic IC50 calc_viability->ic50_cytotoxicity pathway_effect Assess Effect on Signaling quant_protein->pathway_effect ic50_angiogenesis->pathway_effect ic50_cytotoxicity->pathway_effect

Caption: Experimental workflow for assessing the anti-angiogenic effects of this compound.

vegf_signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Cell_Migration Cell Migration VEGFR2->Cell_Migration ERK ERK PLCg->ERK Akt Akt PI3K->Akt Cell_Survival Cell Survival Akt->Cell_Survival Cell_Proliferation Cell Proliferation ERK->Cell_Proliferation This compound This compound HIF1a HIF-1α This compound->HIF1a Inhibits DLL4 DLL4 This compound->DLL4 Inhibits HIF1a->VEGF Induces Notch Notch Signaling DLL4->Notch

Caption: Simplified overview of the VEGF signaling pathway and points of inhibition by this compound.

Troubleshooting Guide

ProblemPossible Cause(s)Recommended Solution(s)
No tube formation in positive control (e.g., VEGF-stimulated cells) 1. HUVECs are of high passage number or unhealthy. 2. Suboptimal cell seeding density. 3. BME did not polymerize correctly.1. Use HUVECs at a low passage number (P3-P6). Ensure cells are healthy and actively proliferating before the assay. 2. Optimize cell density. Too few cells will not form a network, while too many will form a monolayer. 3. Ensure the BME is kept on ice and the plate is pre-chilled before coating. Allow for complete polymerization at 37°C.
High background in tube formation assay (cells form clumps, not tubes) 1. BME layer is too thick or uneven. 2. Cell suspension was not single-cell.1. Use the recommended volume of BME for the well size and ensure it is evenly spread. 2. Ensure cells are well-dispersed into a single-cell suspension before seeding.
Inconsistent results between experiments 1. Variation in BME lot. 2. Inconsistent incubation times. 3. Variability in this compound stock solution.1. Test each new lot of BME before use in critical experiments. 2. Standardize the incubation time for all experiments. 3. Prepare fresh this compound stock solutions regularly and store them properly.
No dose-dependent inhibition observed with this compound 1. The concentration range tested is not appropriate. 2. This compound has degraded. 3. The assay is not sensitive enough.1. Test a wider range of concentrations, including both lower and higher doses. 2. Prepare a fresh stock solution of this compound. 3. Ensure the positive control (e.g., Suramin) shows a clear dose-response. Optimize assay conditions for better sensitivity.
High cytotoxicity observed at concentrations expected to be anti-angiogenic 1. The specific endothelial cell line is particularly sensitive to this compound. 2. The final DMSO concentration is too high.1. Perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cells. 2. Ensure the final DMSO concentration is below 0.1%.

References

Technical Support Center: Troubleshooting Low Efficacy of Steppogenin In Vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges with the in vivo efficacy of Steppogenin.

Frequently Asked Questions (FAQs)

Q1: We observe potent anti-angiogenic effects of this compound in our in vitro assays, but the efficacy in our in vivo animal models is significantly lower than expected. What are the potential reasons for this discrepancy?

A1: The discrepancy between in vitro potency and in vivo efficacy is a common challenge in drug development. For this compound, a key factor is likely its low oral bioavailability, which has been reported to be between 5.73% and 10.0%.[1] This means that when administered orally, only a small fraction of the compound reaches systemic circulation to exert its therapeutic effect. Other potential factors include rapid metabolism and issues with the formulation or route of administration.

Q2: What is the recommended route of administration for this compound in animal studies to maximize exposure?

A2: Given its low oral bioavailability, alternative routes of administration are recommended to achieve higher and more consistent plasma concentrations. Studies have shown that subcutaneous (SC) and intravenous (IV) administration result in significantly higher bioavailability (84.7–96.0% for SC and 100% for IV) compared to oral (PO) or even intraperitoneal (IP) injection (54.0–54.6%).[1] Therefore, for initial in vivo efficacy studies, SC or IV administration is preferable.

Q3: How can we improve the oral bioavailability of this compound?

A3: The low oral bioavailability of this compound is attributed to efflux by P-glycoprotein (P-gp) and extensive first-pass metabolism.[1] To improve this, you could consider co-administration with a P-gp inhibitor. One study reported that co-administration with verapamil increased the oral bioavailability of this compound by 315%.[1] Additionally, developing advanced formulations such as nanoparticles, liposomes, or solid dispersions can help improve solubility and absorption.

Q4: Is this compound subject to significant metabolism?

A4: Yes, evidence suggests that this compound undergoes extensive first-pass metabolism, particularly phase II conjugation, which contributes to its low oral bioavailability.[1] The liver is a primary site of drug metabolism.[2]

Q5: Could the gut microbiota be influencing the in vivo efficacy of this compound?

A5: While direct studies on this compound are limited, it is known that gut microbiota can metabolize flavonoids, a class of compounds that includes this compound. This metabolism can alter the structure and activity of the parent compound. It is plausible that the gut microbiome could be metabolizing this compound into less active or inactive forms, thereby reducing its efficacy, particularly with oral administration.

Troubleshooting Guides

Issue 1: Poor Efficacy with Oral Administration
  • Symptom: No significant difference in tumor growth or angiogenic markers between the vehicle control and this compound-treated groups when administered orally.

  • Potential Cause: Low oral bioavailability due to poor absorption, P-gp efflux, and/or extensive first-pass metabolism.

  • Troubleshooting Steps:

    • Confirm In Vitro Activity: Re-confirm the potency of your batch of this compound in your established in vitro assays.

    • Switch Administration Route: As a first step, switch to a parenteral route of administration such as subcutaneous (SC) or intravenous (IV) injection to bypass first-pass metabolism and absorption barriers.

    • Pharmacokinetic (PK) Study: Conduct a pilot PK study to measure the plasma concentration of this compound after oral administration in your animal model. This will provide direct evidence of its exposure.

    • Formulation Improvement: If oral administration is necessary, explore formulation strategies to enhance solubility and absorption. This could involve using solubilizing agents, creating a lipid-based formulation, or developing a nanoparticle formulation.

    • P-gp Inhibition: Consider co-administering this compound with a known P-gp inhibitor to assess if this improves oral absorption and efficacy.

Issue 2: Moderate or Inconsistent Efficacy with Intraperitoneal (IP) Administration
  • Symptom: Some anti-tumor or anti-angiogenic effects are observed, but the results are variable between animals or not as robust as expected from in vitro data.

  • Potential Cause: While better than oral, IP administration still results in some degree of first-pass metabolism as a portion of the drug is absorbed into the portal circulation. The bioavailability via the IP route is moderate (around 54%).[1]

  • Troubleshooting Steps:

    • Optimize Dosing: Ensure the dose administered is appropriate. You may need to perform a dose-response study to identify the optimal therapeutic dose for the IP route.

    • Switch to SC or IV Route: To achieve higher and more consistent systemic exposure, switch to subcutaneous or intravenous administration.

    • Evaluate Formulation: Ensure your formulation is suitable for IP injection and that this compound remains soluble and stable in the vehicle. Precipitation at the injection site can lead to inconsistent absorption.

Data Presentation

Table 1: Bioavailability of this compound via Different Administration Routes in Mice

Administration RouteBioavailability (%)Reference
Intravenous (IV)100[1]
Subcutaneous (SC)84.7 - 96.0[1]
Intraperitoneal (IP)54.0 - 54.6[1]
Oral (PO)5.73 - 10.0[1]

Experimental Protocols

Protocol 1: Aqueous Solubility Assessment
  • Objective: To determine the approximate aqueous solubility of this compound.

  • Materials:

    • This compound powder

    • Phosphate-buffered saline (PBS), pH 7.4

    • DMSO

    • Microcentrifuge tubes

    • Shaker/vortexer

    • Centrifuge

    • HPLC-UV or LC-MS/MS system

  • Method:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of PBS (e.g., 1 mg to 1 mL).

    • Alternatively, spike a small volume of the DMSO stock into PBS, ensuring the final DMSO concentration is low (<1%).

    • Incubate the suspension at room temperature or 37°C for 24 hours with constant shaking to reach equilibrium.

    • Centrifuge the suspension at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.

    • Carefully collect the supernatant and analyze the concentration of dissolved this compound using a validated HPLC-UV or LC-MS/MS method with a standard curve.

Protocol 2: In Vitro Metabolic Stability Assay using Liver Microsomes
  • Objective: To assess the rate of metabolism of this compound by phase I enzymes.

  • Materials:

    • This compound

    • Liver microsomes (from the relevant species, e.g., mouse, rat, human)

    • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

    • Phosphate buffer (e.g., 100 mM, pH 7.4)

    • Positive control substrate (e.g., testosterone or midazolam)

    • Acetonitrile with internal standard for reaction termination

    • LC-MS/MS system

  • Method:

    • Pre-warm the liver microsome suspension in phosphate buffer at 37°C.

    • Add this compound (final concentration typically 1 µM) to the microsome suspension and pre-incubate for 5 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding it to a tube containing cold acetonitrile with an internal standard.

    • Vortex and centrifuge the samples to precipitate the proteins.

    • Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

    • Calculate the in vitro half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ).

Visualizations

cluster_oral Oral Administration cluster_systemic Systemic Circulation PO This compound (Oral) GI GI Tract PO->GI Dissolution & Absorption Liver Liver (First-Pass Metabolism) GI->Liver Portal Vein Plasma Plasma (High Bioavailability) Liver->Plasma Low Bioavailability SC This compound (SC/IV) SC->Plasma Direct Absorption Target Target Tissue Plasma->Target

Caption: Impact of Administration Route on this compound Bioavailability.

This compound This compound HIF HIF-1α This compound->HIF Inhibits DLL4 DLL4 This compound->DLL4 Inhibits VEGF VEGF HIF->VEGF Promotes Angiogenesis Angiogenesis DLL4->Angiogenesis Promotes VEGF->Angiogenesis Promotes TumorGrowth Tumor Growth Angiogenesis->TumorGrowth Supports

References

Technical Support Center: Controlling for Off-Target Effects of Steppogenin

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers utilizing Steppogenin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments, with a focus on identifying and controlling for potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What are the known primary targets of this compound?

This compound is a natural compound known to exert its biological effects primarily through the dual inhibition of Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like ligand 4 (DLL4).[1][2] This dual activity makes it a subject of interest in research areas such as angiogenesis and cancer.

Q2: Have any specific off-target interactions of this compound been reported in the literature?

Currently, there is no publicly available, comprehensive off-target screening data for this compound, such as a broad kinome scan or wide-ranging panel assay. While its primary targets are established as HIF-1α and DLL4, its interactions with other proteins remain largely uncharacterized in public databases. Therefore, it is crucial for researchers to empirically determine the selectivity profile of their specific batch of this compound within their experimental system.

Q3: What are the general categories of off-target effects I should be aware of when using a small molecule inhibitor like this compound?

Off-target effects can be broadly categorized as:

  • Direct off-target binding: The compound binds to proteins other than the intended target, potentially altering their function.

  • Indirect off-target effects: The compound modulates the activity of its primary target, which in turn leads to downstream signaling changes that are not directly related to the intended therapeutic or experimental outcome.

  • Compound-related artifacts: The compound itself may interfere with the assay technology (e.g., autofluorescence) or exhibit non-specific reactivity.

Q4: What is a recommended starting point for assessing the potential off-target effects of this compound?

A tiered approach is recommended. Start with in silico (computational) predictions to identify potential off-target candidates. Follow this with targeted validation experiments and broader, unbiased screening methods to confirm or identify novel off-targets.

Troubleshooting Guide

Observed Problem Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype/Toxicity This compound may be interacting with an unknown off-target protein that is critical in your cellular model.1. Perform a literature search for the observed phenotype to identify potential pathways involved. 2. Conduct an unbiased off-target identification experiment such as Affinity Purification-Mass Spectrometry (AP-MS) or a Cellular Thermal Shift Assay (CETSA) coupled with mass spectrometry. 3. If a candidate off-target is identified, validate its role using a secondary, structurally unrelated inhibitor or through genetic knockdown (siRNA/shRNA).
Inconsistent Results Between Batches Different batches of this compound may have varying purity profiles, leading to different off-target effects.1. Obtain a certificate of analysis for each batch to confirm purity. 2. Qualify each new batch by repeating a key on-target activity assay and a sensitive off-target assay (if one has been established).
Discrepancy Between in vitro and in vivo Efficacy Off-target effects may manifest differently in a complex biological system due to metabolism, tissue distribution, or interactions with other proteins not present in a simplified in vitro model.1. Characterize the pharmacokinetic and pharmacodynamic (PK/PD) properties of this compound in your animal model. 2. Consider performing tissue cross-reactivity studies to identify potential off-target binding in different organs.
High Background in Cellular Assays This compound may possess intrinsic properties (e.g., autofluorescence, non-specific reactivity) that interfere with the assay readout.1. Run a vehicle-treated control and a "no-cell" control with this compound to assess its intrinsic signal. 2. If autofluorescence is an issue, consider using a different fluorescent probe with a shifted excitation/emission spectrum.

Experimental Protocols

Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is a powerful technique to verify the direct binding of a compound to its target in a cellular environment.

Principle: Ligand binding stabilizes a protein, leading to an increase in its melting temperature.

Protocol:

  • Cell Treatment:

    • Culture cells to 70-80% confluency.

    • Treat cells with various concentrations of this compound or vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.

  • Heat Shock:

    • Harvest cells and resuspend in a buffered solution (e.g., PBS with protease inhibitors).

    • Aliquot the cell suspension into PCR tubes.

    • Heat the aliquots to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by a cooling step at 4°C for 3 minutes.

  • Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).

    • Quantify the protein concentration of the soluble fraction.

  • Detection:

    • Analyze the abundance of the target protein (HIF-1α or DLL4) and a control protein in the soluble fraction by Western blot or other quantitative protein detection methods.

Affinity Purification-Mass Spectrometry (AP-MS) for Unbiased Off-Target Identification

AP-MS can identify proteins that directly bind to a modified version of your small molecule.

Principle: A "bait" version of the small molecule is immobilized on beads to "pull down" interacting proteins from a cell lysate, which are then identified by mass spectrometry.

Protocol:

  • Probe Synthesis:

    • Synthesize a this compound analog with a linker and a reactive group (e.g., biotin or a photo-activatable crosslinker). It is crucial that this modification does not abrogate the compound's primary activity.

  • Lysate Preparation:

    • Prepare a native protein lysate from your cells or tissue of interest.

  • Affinity Purification:

    • Immobilize the this compound probe on streptavidin-coated beads (for biotinylated probes).

    • Incubate the beads with the cell lysate to allow for protein binding.

    • Wash the beads extensively to remove non-specific binders.

    • Elute the bound proteins.

  • Mass Spectrometry:

    • Identify the eluted proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Compare the proteins identified in the this compound-probe pulldown to those from a control pulldown (e.g., beads with no probe or a structurally similar but inactive compound) to identify specific interactors.

Visualizations

Signaling Pathways

HIF1a_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hypoxia Hypoxia PHD PHD Hypoxia->PHD Inhibition HIF1a HIF-1α PHD->HIF1a Hydroxylation VHL VHL VHL->HIF1a Binding Proteasome Proteasome HIF1a->Proteasome Degradation HIF1 HIF-1 Complex HIF1a->HIF1 Dimerization HIF1b HIF-1β HIF1b->HIF1 This compound This compound This compound->HIF1a Inhibition HRE HRE HIF1->HRE Binding TargetGenes Target Genes (e.g., VEGF) HRE->TargetGenes Transcription DLL4_Notch_Pathway cluster_signaling_cell Signaling Cell (Tip Cell) cluster_receiving_cell Receiving Cell (Stalk Cell) VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding DLL4 DLL4 VEGFR->DLL4 Upregulation Notch Notch Receptor DLL4->Notch Binding This compound This compound This compound->DLL4 Inhibition ADAM ADAM Notch->ADAM Cleavage gamma_Secretase γ-Secretase ADAM->gamma_Secretase Cleavage NICD NICD gamma_Secretase->NICD Release CSL CSL NICD->CSL Activation TargetGenes Target Genes (e.g., HES, HEY) CSL->TargetGenes Transcription Off_Target_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase cluster_phenotypic Phenotypic Confirmation InSilico In Silico Prediction (e.g., Target Prediction Servers) Biochemical_Assay Biochemical Assays (e.g., Enzyme Activity) InSilico->Biochemical_Assay AP_MS Affinity Purification-MS AP_MS->Biochemical_Assay CETSA_MS CETSA-MS CETSA_MS->Biochemical_Assay CETSA_WB CETSA-Western Blot Biochemical_Assay->CETSA_WB Cellular_Assay Cell-Based Functional Assays CETSA_WB->Cellular_Assay Secondary_Inhibitor Use Structurally Unrelated Inhibitor for Off-Target Cellular_Assay->Secondary_Inhibitor Genetic_Knockdown siRNA/shRNA Knockdown of Off-Target Cellular_Assay->Genetic_Knockdown Phenotype_Rescue Phenotype Rescue Experiment Secondary_Inhibitor->Phenotype_Rescue Genetic_Knockdown->Phenotype_Rescue

References

Validation & Comparative

Steppogenin vs. Other HIF-1α Inhibitors: A Comparative Guide for Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

An objective analysis of Steppogenin's performance against alternative Hypoxia-Inducible Factor-1α (HIF-1α) inhibitors, supported by experimental data and detailed protocols for researchers.

Hypoxia, or low oxygen tension, is a hallmark of the solid tumor microenvironment and a critical driver of cancer progression, metastasis, and therapeutic resistance.[1] A master regulator of the cellular response to hypoxia is the transcription factor HIF-1.[1][2] HIF-1 is a heterodimer composed of an oxygen-sensitive HIF-1α subunit and a constitutively expressed HIF-1β subunit.[1][3] Under normal oxygen conditions (normoxia), HIF-1α is rapidly degraded. However, in a hypoxic environment, HIF-1α stabilizes, translocates to the nucleus, and activates a cascade of genes involved in angiogenesis, metabolic adaptation, and cell survival.[4][5] The overexpression of HIF-1α is strongly correlated with poor prognosis in various cancers, making it a prime target for therapeutic intervention.[6][7]

This guide provides a comparative overview of this compound, a natural compound identified as a HIF-1α inhibitor, and other prominent inhibitors in the field of cancer research.

An Introduction to this compound

This compound, a natural compound extracted from the root bark of Morus alba L. (white mulberry), has emerged as a promising anti-cancer agent due to its unique inhibitory mechanism.[8] Research indicates that this compound suppresses tumor growth and angiogenesis by inhibiting the transcriptional activity of HIF-1α under hypoxic conditions.[8] A notable feature of this compound is its dual-inhibitory action; alongside targeting HIF-1α in tumor cells, it also inhibits Delta-like ligand 4 (DLL4) activity in endothelial cells, a key player in sprouting angiogenesis.[8] This multi-faceted approach suggests a potent anti-angiogenic and anti-tumor potential.

Comparative Analysis of HIF-1α Inhibitors

While numerous compounds have been developed to target the HIF-1 pathway, they often employ distinct mechanisms of action. This section compares this compound with other representative HIF-1α inhibitors.

InhibitorMechanism of ActionKey Experimental FindingsStage of Research
This compound Inhibits the transcriptional activity of HIF-1α; also inhibits VEGF-induced DLL4 expression.[8]Suppressed HIF-1α protein levels under hypoxia and reduced VEGF-induced endothelial cell proliferation and migration.[8]Preclinical
PX-478 Inhibits constitutive and hypoxia-induced HIF-1α levels through effects on transcription, translation, and deubiquitination.[9][10]Demonstrated dose-dependent reduction of HIF-1α protein in HeLa and T cells; showed significant antitumor activity in various human tumor xenograft models.[9][10]Preclinical/Clinical
KC7F2 Inhibits the translation of HIF-1α protein, targeting the mTORC1 pathway.[1][11]Shown to decrease HIF-1 levels by inhibiting its translation and suppress the HIF-1α-VEGF pathway.[1][11]Preclinical
IDF-11774 (LW6) Promotes the proteasomal degradation of HIF-1α by suppressing its refolding.[12]Effectively inhibited cell proliferation, migration, and invasion in thyroid cancer cells (BCPAP) that express high levels of HIF-1α.[12]Preclinical

HIF-1α Signaling and Inhibitor Action Sites

The regulation of HIF-1α is a tightly controlled process, offering multiple points for therapeutic intervention. The diagram below illustrates the canonical HIF-1α pathway and the specific stages targeted by different inhibitors.

HIF-1a_Pathway cluster_normoxia Normoxia (O2 present) cluster_hypoxia Hypoxia (O2 absent) cluster_nucleus cluster_inhibitors Inhibitor Action Sites HIF1a_normoxia HIF-1α PHD PHDs HIF1a_normoxia->PHD Hydroxylation (OH) Proteasome Proteasome HIF1a_normoxia->Proteasome Degradation VHL VHL PHD->VHL Recognition VHL->HIF1a_normoxia Ubiquitination (Ub) HIF1a_hypoxia HIF-1α Nucleus Nucleus HIF1a_hypoxia->Nucleus Stabilization & Translocation HIF1b HIF-1β HIF1b->Nucleus HIF1_dimer HIF-1 Dimer HRE HRE (DNA Binding) HIF1_dimer->HRE Binding Nucleus->HIF1_dimer Dimerization Target_Genes Target Gene Transcription (e.g., VEGF, LOX) HRE->Target_Genes Inh_Translation KC7F2 (Inhibits Translation) Inh_Translation->HIF1a_hypoxia Blocks Synthesis HIF1a_synthesis HIF-1α mRNA Inh_Translation->HIF1a_synthesis Inh_Degradation IDF-11774 (Promotes Degradation) Inh_Degradation->HIF1a_normoxia Enhances Degradation Inh_Activity This compound (Inhibits Transcriptional Activity) Inh_Activity->HRE Blocks Function Inh_Multi PX-478 (Multiple Levels) Inh_Multi->HIF1a_hypoxia Reduces Levels HIF1a_synthesis->HIF1a_normoxia Translation HIF1a_synthesis->HIF1a_hypoxia Translation

Caption: HIF-1α signaling pathway under normoxia and hypoxia, with points of inhibitor intervention.

Experimental Protocols

Accurate evaluation of HIF-1α inhibitors requires robust and standardized experimental procedures. Below are detailed protocols for key assays cited in the evaluation of these compounds.

Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan is directly proportional to the number of viable cells.[13]

Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density (e.g., 3,000-5,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.[14][15]

  • Compound Treatment: Treat the cells with increasing concentrations of the inhibitor (e.g., this compound) and include a vehicle-only control. Incubate for the desired period (e.g., 48-72 hours).[14]

  • Hypoxic Induction (if applicable): For the final 12-24 hours of treatment, place the plates in a hypoxic chamber (e.g., 1% O₂).

  • MTT Addition: Add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well for a final concentration of ~0.5 mg/mL.[13]

  • Incubation: Incubate the plate for 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO, or acidic isopropanol) to each well to dissolve the formazan crystals.[13]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

  • Data Analysis: Normalize the absorbance values to the vehicle-treated control cells to determine the percentage of cell viability. Calculate the IC50 value (the concentration of inhibitor required to reduce cell viability by 50%).

HIF-1α Protein Level Detection (Western Blot)

Western blotting is used to detect and quantify the levels of HIF-1α protein in cell lysates. Proper sample preparation is critical due to the protein's rapid degradation in the presence of oxygen.[16]

Protocol:

  • Cell Culture and Treatment: Grow cells to 70-80% confluency. Treat with the inhibitor and induce hypoxia as required. Include a positive control (e.g., cells treated with CoCl₂ or DFO to chemically mimic hypoxia).[16]

  • Cell Lysis:

    • Perform all lysis steps on ice as quickly as possible to prevent protein degradation.[16]

    • Wash cells with ice-cold PBS.

    • Lyse the cells directly on the plate with RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail. For HIF-1α, it is crucial that the lysis buffer contains a proteasome inhibitor like MG132.[4][16]

    • Scrape the cells and collect the lysate. Some protocols recommend sonicating the samples to ensure complete lysis.[4]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[17]

  • SDS-PAGE: Load equal amounts of protein (e.g., 30-50 µg) per lane onto an SDS-polyacrylamide gel (e.g., 7.5-10%).[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[17]

  • Blocking: Block the membrane for 1 hour at room temperature with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST).[17]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to HIF-1α (e.g., diluted 1:500 or 1:1000 in blocking buffer) overnight at 4°C.[17]

  • Washing: Wash the membrane three times with TBST for 10-15 minutes each.

  • Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1-1.5 hours at room temperature.[17]

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.[17] Use a loading control like β-actin or β-tubulin to ensure equal protein loading.

HIF-1α Transcriptional Activity (Reporter Gene Assay)

This assay quantifies the functional activity of the HIF-1 transcription factor by measuring the expression of a reporter gene (e.g., luciferase) under the control of a promoter containing Hypoxia Response Elements (HREs).[18]

Protocol:

  • Cell Transfection: Co-transfect cells with two plasmids:

    • An HRE-driven reporter plasmid (e.g., pGL3-HRE-luciferase), which contains the firefly luciferase gene downstream of multiple HRE copies.

    • A control plasmid with a constitutively active promoter (e.g., pRL-TK expressing Renilla luciferase) to normalize for transfection efficiency.[19]

  • Incubation and Treatment: Allow 24-48 hours for plasmid expression. Then, treat the cells with the HIF-1α inhibitor at various concentrations.[19]

  • Hypoxic Induction: Induce hypoxia for 16-24 hours by placing the cells in a hypoxic incubator (1% O₂).

  • Cell Lysis: Wash the cells with PBS and lyse them using the buffer provided in a dual-luciferase assay kit.

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Sequentially measure the firefly and Renilla luciferase activities using a luminometer according to the manufacturer's protocol.

  • Data Analysis: Calculate the ratio of firefly to Renilla luciferase activity for each sample.[19] This ratio reflects the specific HRE-driven transcriptional activity. Normalize the results to the vehicle-treated hypoxic control to determine the percent inhibition.

Standard Workflow for Inhibitor Screening

The process of identifying and validating a potential HIF-1α inhibitor follows a logical progression of experiments designed to assess its efficacy and mechanism of action.

Inhibitor_Screening_Workflow cluster_setup 1. Experimental Setup cluster_treatment 2. Treatment & Induction cluster_assays 3. Biological Assays cluster_analysis 4. Data Analysis Cell_Culture Cancer Cell Culture (e.g., HeLa, PC-3) Treatment Treat Cells with Inhibitor & Controls Cell_Culture->Treatment Compound_Prep Prepare Inhibitor (this compound, etc.) Compound_Prep->Treatment Hypoxia Induce Hypoxia (1% O2) Treatment->Hypoxia Viability Cell Viability Assay (MTT) Hypoxia->Viability Western Western Blot (HIF-1α Protein Level) Hypoxia->Western Reporter Reporter Assay (HIF-1α Activity) Hypoxia->Reporter IC50 Calculate IC50 Viability->IC50 Protein_Quant Quantify Protein Expression Western->Protein_Quant Activity_Inh Determine % Inhibition of Activity Reporter->Activity_Inh Conclusion Identify Lead Compound IC50->Conclusion Protein_Quant->Conclusion Activity_Inh->Conclusion

Caption: A typical workflow for screening and validating HIF-1α inhibitors in a research setting.

Conclusion

Targeting the HIF-1α pathway remains a highly attractive strategy in oncology. While inhibitors like PX-478 and KC7F2 act on HIF-1α synthesis and stability, this compound presents a compelling profile with its dual-action mechanism of inhibiting both HIF-1α transcriptional activity and DLL4-mediated angiogenesis.[8] This multi-pronged attack could offer advantages in overcoming the complexities of the tumor microenvironment. Further preclinical and in vivo studies are necessary to fully elucidate the therapeutic potential of this compound compared to other HIF-1α inhibitors. The protocols and comparative data presented in this guide offer a foundational resource for researchers dedicated to advancing cancer therapeutics through the inhibition of hypoxia-driven pathways.

References

A Comparative Analysis of Steppogenin and Sanggenon F as DLL4 Inhibitors in Angiogenesis Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two flavonoid compounds, Steppogenin and Sanggenon F, as inhibitors of Delta-like ligand 4 (DLL4), a critical regulator of angiogenesis. This document synthesizes available experimental data to offer an objective overview of their performance, mechanisms of action, and potential applications in research and drug development.

Introduction to DLL4 and its Role in Angiogenesis

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, wound healing, and various pathologies, including cancer.[1][2] The DLL4-Notch signaling pathway is a key regulator of this process.[3][4][5] In sprouting angiogenesis, vascular endothelial growth factor (VEGF) stimulates endothelial cells at the leading edge of a new vessel sprout, known as "tip cells," to express DLL4.[1][5][6] DLL4 then activates Notch receptors on adjacent "stalk cells," which suppresses their tip cell phenotype and promotes a proliferative, stalk-like behavior.[1][5] This intricate feedback mechanism ensures the proper patterning and maturation of the nascent vascular network.[6][7] Dysregulation of DLL4 signaling can lead to chaotic and non-productive angiogenesis, making it a compelling target for therapeutic intervention, particularly in oncology.[4][6][8]

Compound Profiles: this compound and Sanggenon F

Both this compound and Sanggenon F are flavonoids isolated from Morus alba L. (white mulberry) and have been investigated for their anti-angiogenic properties.[1][9][10]

This compound is a flavanone that has demonstrated significant anti-angiogenic activity.[1][9][11] Notably, its mechanism extends beyond DLL4 inhibition to also include the suppression of Notch1 activity.[1][11][12] Furthermore, this compound has been shown to inhibit hypoxia-inducible factor-1α (HIF-1α), a key transcription factor in tumor angiogenesis, highlighting its dual-targeting potential.[9]

Sanggenon F is another flavonoid from Morus alba L. that exhibits anti-angiogenic effects.[1][10] In contrast to this compound, current research indicates that Sanggenon F is a more selective inhibitor, primarily targeting DLL4 without significantly affecting Notch1 activity.[1][11][12]

Comparative Data on DLL4 Inhibition and Anti-Angiogenic Effects

The following tables summarize the available experimental data comparing the inhibitory activities of this compound and Sanggenon F.

Table 1: Comparative Inhibitory Activity

FeatureThis compoundSanggenon FReference
DLL4 Inhibition YesYes[1][11][12]
Notch1 Inhibition YesNo[1][11][12]
HIF-1α Inhibition YesNot Reported[9]

Table 2: Effects on Endothelial Cell Functions

Biological EffectThis compoundSanggenon FReference
Endothelial Cell Migration InhibitsInhibits[1][9]
Endothelial Cell Proliferation SuppressesSuppresses[1][9]
3D Sprouting Ability Strong InhibitionStrong Inhibition[1][11]

Experimental Protocols

Detailed below are representative protocols for key experiments used to evaluate the efficacy of DLL4 inhibitors like this compound and Sanggenon F.

DLL4 Promoter Activity Assay (Luciferase Reporter Assay)

This assay quantitatively measures the ability of a compound to inhibit the transcriptional activity of the DLL4 promoter, often induced by VEGF.

Methodology:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in EGM-2 medium.

  • Transfection: HUVECs are transiently co-transfected with a DLL4 promoter-luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.

  • Compound Treatment: After 24 hours, the transfected cells are pre-treated with varying concentrations of this compound or Sanggenon F for 1 hour.

  • VEGF Stimulation: Cells are then stimulated with recombinant human VEGF (50 ng/mL) for 24 hours to induce DLL4 promoter activity.

  • Luciferase Assay: The cells are lysed, and luciferase activity is measured using a dual-luciferase reporter assay system. The firefly luciferase signal is normalized to the Renilla luciferase signal.

  • Data Analysis: The inhibitory effect of the compounds is calculated as a percentage of the VEGF-stimulated control.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the effect of the inhibitors on the migratory capacity of endothelial cells.

Methodology:

  • Cell Seeding: HUVECs are seeded in a 6-well plate and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a uniform scratch (wound) in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris and then incubated with a medium containing different concentrations of this compound or Sanggenon F. A control group is treated with the vehicle (e.g., DMSO).

  • Imaging: The wound area is imaged at 0 hours and after a defined period (e.g., 12-24 hours).

  • Data Analysis: The closure of the wound area is quantified using image analysis software. The percentage of wound closure relative to the control is calculated to determine the inhibitory effect on cell migration.

In Vitro Sprouting Assay (Spheroid Sprouting Assay)

This 3D assay mimics the initial steps of angiogenesis, where endothelial cells sprout to form new vessel-like structures.

Methodology:

  • Spheroid Formation: HUVEC spheroids of a defined cell number are generated by hanging drop culture or in non-adherent round-bottom plates.

  • Embedding: The spheroids are embedded in a collagen or fibrin gel matrix in a 24-well plate.

  • Compound and Growth Factor Treatment: The gel is overlaid with a medium containing pro-angiogenic factors (e.g., VEGF) and the test compounds (this compound or Sanggenon F) at various concentrations.

  • Incubation and Imaging: The plate is incubated for 24-48 hours to allow for sprouting. The spheroids are then imaged using a microscope.

  • Data Analysis: The cumulative length of all sprouts originating from each spheroid is measured. The inhibitory effect is determined by comparing the sprout length in treated groups to the control group.

Visualizing the Mechanisms and Workflows

DLL4-Notch Signaling Pathway

DLL4_Notch_Pathway cluster_tip Tip Cell cluster_stalk Stalk Cell VEGF VEGF VEGFR2_tip VEGFR2 VEGF->VEGFR2_tip binds DLL4 DLL4 VEGFR2_tip->DLL4 upregulates Notch1 Notch1 Receptor DLL4->Notch1 activates NICD NICD (Notch Intracellular Domain) Notch1->NICD cleavage Hes_Hey Hes/Hey (Target Genes) NICD->Hes_Hey activates VEGFR2_stalk VEGFR2 Hes_Hey->VEGFR2_stalk downregulates Proliferation Proliferation Hes_Hey->Proliferation promotes

Caption: The DLL4-Notch signaling cascade between adjacent endothelial tip and stalk cells.

Differential Inhibition by this compound and Sanggenon F

Inhibitor_Comparison DLL4 DLL4 Angiogenesis Angiogenesis DLL4->Angiogenesis regulates Notch1 Notch1 Notch1->Angiogenesis regulates This compound This compound This compound->DLL4 This compound->Notch1 SanggenonF Sanggenon F SanggenonF->DLL4

Caption: this compound inhibits both DLL4 and Notch1, while Sanggenon F selectively inhibits DLL4.

Experimental Workflow for DLL4 Inhibitor Screening

Experimental_Workflow start Compound Library reporter_assay DLL4 Reporter Assay (Primary Screen) start->reporter_assay hit_compounds Identify Hit Compounds reporter_assay->hit_compounds migration_assay Cell Migration Assay hit_compounds->migration_assay Secondary Screen sprouting_assay Spheroid Sprouting Assay migration_assay->sprouting_assay in_vivo In Vivo Angiogenesis Model (e.g., Matrigel Plug) sprouting_assay->in_vivo Tertiary Screen lead_compound Lead Compound in_vivo->lead_compound

Caption: A typical workflow for the screening and validation of novel DLL4 inhibitors.

Conclusion

This compound and Sanggenon F are both promising natural compounds for the inhibition of DLL4-mediated angiogenesis. The primary distinction lies in their selectivity:

  • This compound acts as a dual inhibitor of both DLL4 and Notch1, and also targets the HIF-1α pathway.[1][9][12] This multi-targeted approach could be more potent in disrupting angiogenesis in complex disease environments like cancer.[1]

  • Sanggenon F appears to be a more selective DLL4 inhibitor.[1][12] This specificity may offer a more refined tool for studying the precise role of DLL4 in angiogenesis and could potentially lead to a more favorable safety profile by avoiding broader Notch pathway inhibition.

The choice between this compound and Sanggenon F will depend on the specific research question or therapeutic strategy. For broad-spectrum anti-angiogenic activity, this compound's multi-targeting capabilities are advantageous. For studies requiring precise modulation of the DLL4-Notch axis, Sanggenon F's selectivity is a valuable asset. Further research, including the determination of IC50 values and in vivo efficacy studies, will be crucial to fully elucidate the therapeutic potential of these compounds.

References

Steppogenin vs. Kojic Acid: A Comparative Guide to Tyrosinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of steppogenin and kojic acid as tyrosinase inhibitors, crucial agents in the regulation of melanogenesis. The following sections present quantitative data, experimental methodologies, and mechanistic insights to inform research and development in dermatology and cosmetology.

Quantitative Comparison of Tyrosinase Inhibition

The inhibitory potency of a compound is typically expressed as its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. While a direct comparative study under identical experimental conditions was not identified, the available data from various studies using mushroom tyrosinase are summarized below. It is important to note that variations in experimental conditions such as substrate concentration, enzyme source, and incubation time can lead to different IC50 values[1].

CompoundIC50 Value (Mushroom Tyrosinase)Source
This compound 0.98 ± 0.01 µMA comprehensive review on tyrosinase inhibitors[1]
Kojic Acid 70 ± 7 µMKojic Acid Showed Consistent Inhibitory Activity on Tyrosinase from Mushroom...[2]
30.6 µMA comprehensive review on tyrosinase inhibitors
13.14 µg/mL (approx. 92.4 µM)IC 50 values of tyrosinase inhibition assay. Kojic acid as...

Based on the available data, this compound demonstrates significantly higher potency in inhibiting mushroom tyrosinase compared to kojic acid.

Experimental Protocols: Tyrosinase Inhibition Assay

A standard method for determining tyrosinase inhibitory activity involves monitoring the formation of dopachrome from the oxidation of a substrate, such as L-DOPA. The general protocol is as follows:

  • Preparation of Reagents :

    • Mushroom tyrosinase solution.

    • L-DOPA (substrate) solution.

    • Phosphate buffer (pH 6.8).

    • Test compounds (this compound and kojic acid) dissolved in a suitable solvent (e.g., DMSO).

    • Positive control (typically kojic acid).

  • Assay Procedure :

    • In a 96-well microplate, add the test compound at various concentrations, the tyrosinase solution, and the phosphate buffer.

    • Pre-incubate the mixture at a specific temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10 minutes).

    • Initiate the enzymatic reaction by adding the L-DOPA substrate to each well.

    • Measure the absorbance of the resulting dopachrome at a specific wavelength (typically 475 nm) at regular intervals.

  • Data Analysis :

    • Calculate the percentage of tyrosinase inhibition for each concentration of the test compound using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the reaction without the inhibitor and A_sample is the absorbance with the inhibitor.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Experimental Workflow for Tyrosinase Inhibition Assay

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis P1 Prepare Tyrosinase Solution A1 Mix Tyrosinase, Buffer, & Test Compound P1->A1 P2 Prepare L-DOPA Solution A3 Add L-DOPA (Initiate Reaction) P2->A3 P3 Prepare Test Compounds (this compound & Kojic Acid) P3->A1 A2 Pre-incubate A1->A2 A2->A3 A4 Measure Absorbance (475 nm) A3->A4 D1 Calculate % Inhibition A4->D1 D2 Determine IC50 Value D1->D2

Caption: Workflow of the tyrosinase inhibition assay.

Mechanism of Tyrosinase Inhibition

Kojic Acid

Kojic acid is a well-characterized tyrosinase inhibitor that acts through multiple mechanisms. Its primary mode of action is the chelation of the copper ions within the active site of the tyrosinase enzyme. Tyrosinase is a copper-dependent enzyme, and the binding of kojic acid to these copper ions prevents the substrate (L-tyrosine) from accessing the active site. Kinetic studies have revealed that kojic acid exhibits a competitive inhibitory effect on the monophenolase activity and a mixed-type inhibitory effect on the diphenolase activity of mushroom tyrosinase.

This compound

This compound is a flavanone, a class of flavonoids. While specific kinetic studies for this compound are not as extensively documented as for kojic acid, the inhibitory mechanism of flavonoids on tyrosinase is generally attributed to their ability to chelate copper ions at the enzyme's active site, similar to kojic acid. The structure of many flavonoids allows them to act as competitive inhibitors by mimicking the structure of the natural substrate, L-tyrosine, and binding to the active site.

Mechanism of Tyrosinase Inhibition by this compound and Kojic Acid

inhibition_mechanism Tyrosinase Tyrosinase (Copper-containing enzyme) Melanin Melanin (Pigment) Tyrosinase->Melanin Catalyzes conversion Inhibition Inhibition of Melanin Synthesis LTyrosine L-Tyrosine (Substrate) LTyrosine->Tyrosinase Binds to active site This compound This compound (Flavanone) This compound->Tyrosinase Chelates Copper & Competitively Inhibits KojicAcid Kojic Acid KojicAcid->Tyrosinase Chelates Copper & Inhibits (Competitive/Mixed) Inhibition->Melanin Reduced Production

Caption: Inhibition of tyrosinase by this compound and kojic acid.

Impact on Melanogenesis Signaling Pathways

Melanogenesis is regulated by a complex network of signaling pathways. A key player in this process is the microphthalmia-associated transcription factor (MITF), which acts as a master regulator of melanocyte development and differentiation. MITF expression is controlled by upstream signaling cascades, including the cyclic AMP (cAMP)/protein kinase A (PKA)/cAMP response element-binding protein (CREB) pathway and the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway.

While the direct effects of this compound on these specific signaling pathways have not been extensively elucidated in the available literature, it is plausible that its potent tyrosinase inhibition contributes to the overall reduction in melanin synthesis. Kojic acid has been shown to reduce melanin content by inhibiting tyrosinase activity within cells. Further research is warranted to explore the potential modulatory effects of this compound on key signaling molecules like MITF, CREB, and ERK to fully understand its mechanism of action in cellular models.

Simplified Melanogenesis Signaling Pathway

melanogenesis_pathway Stimuli UV Radiation, α-MSH, etc. cAMP cAMP Stimuli->cAMP MAPK MAPK/ERK Pathway Stimuli->MAPK PKA PKA cAMP->PKA CREB CREB PKA->CREB MITF MITF (Master Regulator) CREB->MITF MAPK->MITF Modulates Activity Tyrosinase Tyrosinase Gene Expression MITF->Tyrosinase Melanin Melanin Synthesis Tyrosinase->Melanin

Caption: Key signaling pathways regulating melanogenesis.

References

Steppogenin and Bevacizumab: A Comparative Analysis of VEGF Signaling Inhibition in Angiogenesis

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of anti-angiogenic therapies, both naturally derived compounds and engineered biologics present promising avenues for researchers in oncology and ophthalmology. This guide provides a detailed comparison of steppogenin, a flavanone isolated from Morus alba L., and bevacizumab, a well-established recombinant humanized monoclonal antibody, in their capacity to inhibit Vascular Endothelial Growth Factor (VEGF) signaling, a critical pathway in angiogenesis.

Quantitative Comparison of Inhibitory Activity

While both this compound and bevacizumab exhibit anti-angiogenic properties, their mechanisms of action and the available quantitative data on their efficacy differ significantly. Bevacizumab directly targets VEGF-A, preventing its interaction with its receptors, whereas this compound appears to modulate downstream or parallel signaling pathways. The following tables summarize the available quantitative data for each compound.

Table 1: Bevacizumab - In Vitro and In Vivo Inhibitory Concentrations

AssayTargetParameterValue
VEGFR1 Activation AssayVEGF-A₁₂₁ induced VEGFR1 activationIC₅₀845 pM[1][2]
VEGF-A₁₆₅ induced VEGFR1 activationIC₅₀1,476 pM[1][2]
VEGFR2 Activation AssayVEGF-A₁₂₁ induced VEGFR2 activationIC₅₀16 pM[1]
VEGF-A₁₆₅ induced VEGFR2 activationIC₅₀26 pM[1]
In Vivo Brain AngiogenesisVEGF-induced brain angiogenesisIC₅₀1.06 mg/kg[3]

Table 2: this compound - In Vitro Anti-Angiogenic Activity

AssayTarget/ProcessConcentrationInhibition
NOTCH1 Activity AssayNOTCH1 Signaling10 µM55%[4][5]
Endothelial Cell SproutingVEGF-induced sproutingNot SpecifiedSignificant Inhibition[6][7]
Endothelial Cell MigrationVEGF-induced migrationNot SpecifiedDose-dependent Inhibition[6][7]
Endothelial Cell ProliferationHypoxia-induced proliferationNot SpecifiedDose-dependent Inhibition[6][7]

Mechanisms of Action

The fundamental difference in the anti-angiogenic effects of this compound and bevacizumab lies in their molecular targets and mechanisms of action.

Bevacizumab: As a monoclonal antibody, bevacizumab functions by directly binding to and neutralizing all isoforms of VEGF-A.[3] This sequestration of VEGF-A prevents its interaction with its cell surface receptors, VEGFR-1 and VEGFR-2, on endothelial cells.[1] The inhibition of this ligand-receptor interaction blocks the downstream signaling cascades that promote endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels.[3]

This compound: this compound's anti-angiogenic activity is more multifaceted and appears to involve the modulation of signaling pathways that are crucial for angiogenesis, rather than direct VEGF-A binding.[6][7] Experimental evidence points to its ability to inhibit the DLL4/NOTCH1 signaling pathway in endothelial cells.[4][5] The DLL4/NOTCH1 pathway is a critical regulator of vascular sprouting and endothelial cell fate determination. By inhibiting both DLL4 and NOTCH1, this compound can disrupt the coordinated behavior of endothelial cells required for new blood vessel formation.[4][5] Furthermore, this compound has been shown to suppress the expression of Hypoxia-Inducible Factor-1α (HIF-1α) in tumor cells under hypoxic conditions.[6][7] HIF-1α is a key transcription factor that upregulates the expression of pro-angiogenic factors, including VEGF. Therefore, by inhibiting HIF-1α, this compound can indirectly reduce the production of VEGF by tumor cells.

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF-A VEGFR VEGFR-1 / VEGFR-2 VEGF->VEGFR Binding PLC PLCγ VEGFR->PLC PI3K PI3K VEGFR->PI3K RAS Ras VEGFR->RAS Migration Cell Migration & Permeability PLC->Migration AKT Akt PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Migration

VEGF Signaling Pathway

Inhibition_Mechanisms cluster_bevacizumab Bevacizumab Mechanism cluster_this compound This compound Mechanism Bevacizumab Bevacizumab VEGF_B VEGF-A Bevacizumab->VEGF_B Binds & Neutralizes VEGFR_B VEGFR VEGF_B->VEGFR_B Binding Blocked Angiogenesis_B Angiogenesis VEGFR_B->Angiogenesis_B Signaling Inhibited This compound This compound HIF1a HIF-1α This compound->HIF1a Inhibits DLL4_NOTCH1 DLL4/NOTCH1 Signaling This compound->DLL4_NOTCH1 Inhibits VEGF_S VEGF Production HIF1a->VEGF_S Expression Reduced Sprouting Endothelial Sprouting & Differentiation DLL4_NOTCH1->Sprouting Process Disrupted Angiogenesis_S Angiogenesis VEGF_S->Angiogenesis_S Reduced Signaling Sprouting->Angiogenesis_S Inhibited

Mechanisms of Action

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Assays HUVEC Endothelial Cells (e.g., HUVECs) Proliferation_Assay Proliferation Assay (e.g., MTT, BrdU) HUVEC->Proliferation_Assay Migration_Assay Migration Assay (e.g., Scratch, Transwell) HUVEC->Migration_Assay Tube_Formation_Assay Tube Formation Assay (on Matrigel) HUVEC->Tube_Formation_Assay Western_Blot Western Blot (VEGFR, p-VEGFR, etc.) HUVEC->Western_Blot ELISA ELISA (VEGF levels) HUVEC->ELISA Compound Test Compound (this compound or Bevacizumab) Compound->Proliferation_Assay Compound->Migration_Assay Compound->Tube_Formation_Assay Compound->Western_Blot Compound->ELISA Xenograft Tumor Xenograft Model (e.g., in nude mice) Treatment Compound Administration Xenograft->Treatment CAM Chick Chorioallantoic Membrane (CAM) Assay CAM->Treatment Tumor_Measurement Tumor Volume Measurement Treatment->Tumor_Measurement MVD Microvessel Density (Immunohistochemistry) Treatment->MVD

Experimental Workflow

Experimental Protocols

The following are detailed methodologies for key experiments cited in the comparison of this compound and bevacizumab.

In Vitro Assays

1. Endothelial Cell Proliferation Assay (MTT Assay)

  • Objective: To determine the effect of this compound or bevacizumab on the proliferation of endothelial cells.

  • Method:

    • Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere overnight.

    • The medium is replaced with fresh medium containing various concentrations of this compound or bevacizumab. A vehicle control (e.g., DMSO for this compound) and a positive control (e.g., VEGF) are included.

    • Cells are incubated for 48-72 hours.

    • MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

    • The medium is removed, and DMSO is added to dissolve the formazan crystals.

    • The absorbance is measured at 570 nm using a microplate reader. The percentage of cell proliferation inhibition is calculated relative to the vehicle control.

2. Endothelial Cell Migration Assay (Scratch Assay)

  • Objective: To assess the effect of this compound or bevacizumab on the migration of endothelial cells.

  • Method:

    • HUVECs are grown to a confluent monolayer in 6-well plates.

    • A sterile 200 µL pipette tip is used to create a linear "scratch" in the monolayer.

    • The wells are washed with PBS to remove detached cells.

    • Fresh medium containing different concentrations of the test compound is added.

    • Images of the scratch are captured at 0 hours and at subsequent time points (e.g., 12, 24 hours).

    • The width of the scratch is measured, and the percentage of wound closure is calculated to determine the extent of cell migration.

3. Tube Formation Assay (on Matrigel)

  • Objective: To evaluate the ability of this compound or bevacizumab to inhibit the formation of capillary-like structures by endothelial cells.

  • Method:

    • 96-well plates are coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for polymerization.

    • HUVECs are pre-treated with various concentrations of the test compound for 1 hour.

    • The treated cells are seeded onto the Matrigel-coated plates.

    • The plates are incubated for 6-18 hours at 37°C.

    • The formation of tube-like structures is observed and photographed using an inverted microscope.

    • The total tube length, number of junctions, and number of loops are quantified using image analysis software.

4. Western Blot Analysis for VEGF Signaling Proteins

  • Objective: To determine the effect of the compounds on the expression and phosphorylation of key proteins in the VEGF signaling pathway.

  • Method:

    • HUVECs are treated with the test compounds for a specified time.

    • Cells are lysed, and protein concentrations are determined using a BCA assay.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

    • The membrane is blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR-2, Akt, and ERK.

    • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

5. Enzyme-Linked Immunosorbent Assay (ELISA) for VEGF

  • Objective: To quantify the amount of VEGF-A in cell culture supernatants or other biological samples.

  • Method:

    • A 96-well plate is coated with a capture antibody specific for human VEGF-A.

    • The plate is blocked to prevent non-specific binding.

    • Standards and samples are added to the wells and incubated.

    • After washing, a biotinylated detection antibody for VEGF-A is added.

    • Streptavidin-HRP is then added, which binds to the biotinylated detection antibody.

    • A substrate solution (e.g., TMB) is added, and the color development is stopped with a stop solution.

    • The absorbance is read at 450 nm, and the concentration of VEGF-A is determined from a standard curve.

In Vivo Assays

1. Tumor Xenograft Model

  • Objective: To evaluate the anti-tumor and anti-angiogenic efficacy of this compound or bevacizumab in a living organism.

  • Method:

    • Human cancer cells (e.g., colorectal, lung) are injected subcutaneously into the flank of immunocompromised mice (e.g., nude mice).

    • Once tumors reach a palpable size, the mice are randomized into treatment and control groups.

    • The treatment group receives intraperitoneal or intravenous injections of this compound or bevacizumab at specified doses and schedules. The control group receives a vehicle control.

    • Tumor volume is measured regularly with calipers.

    • At the end of the study, tumors are excised, weighed, and processed for immunohistochemical analysis of microvessel density (e.g., using CD31 staining).

2. Chick Chorioallantoic Membrane (CAM) Assay

  • Objective: To assess the pro- or anti-angiogenic potential of a substance in a rapid in vivo model.

  • Method:

    • Fertilized chicken eggs are incubated for 3-4 days.

    • A small window is made in the shell to expose the CAM.

    • A sterile filter paper disc or a carrier substance (e.g., Matrigel) containing the test compound is placed on the CAM.

    • The window is sealed, and the eggs are incubated for another 2-3 days.

    • The CAM is then examined for the formation of new blood vessels around the implant.

    • Angiogenesis can be quantified by counting the number of blood vessel branch points or by measuring the area of neovascularization.

Conclusion

Bevacizumab offers a highly specific and potent mechanism for inhibiting angiogenesis by directly targeting VEGF-A, with well-documented quantitative efficacy. This compound, while also demonstrating significant anti-angiogenic properties, operates through a more complex, multi-targeted mechanism involving the inhibition of downstream and parallel signaling pathways like DLL4/NOTCH1 and HIF-1α. While direct comparative studies with quantitative endpoints such as IC₅₀ are limited for this compound, the available data suggests its potential as an anti-angiogenic agent. Further research is warranted to fully elucidate the quantitative efficacy of this compound and to explore its potential synergistic effects with direct VEGF inhibitors like bevacizumab. This guide provides a foundational comparison for researchers to understand the distinct and complementary roles these two agents could play in the inhibition of VEGF-driven angiogenesis.

References

A Comparative Analysis of Steppogenin and Other Natural Flavonoids for Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This guide provides a comprehensive comparative analysis of Steppogenin against other well-researched natural flavonoids, namely Quercetin, Kaempferol, and Luteolin. The objective is to furnish researchers, scientists, and drug development professionals with a detailed comparison of their biological activities, supported by experimental data, to aid in the evaluation of their therapeutic potential. This document summarizes quantitative data on their antioxidant, anti-inflammatory, and anticancer properties, provides detailed experimental methodologies for key assays, and visualizes the complex signaling pathways they modulate.

Comparative Analysis of Bioactivities

While extensive quantitative data is available for Quercetin, Kaempferol, and Luteolin, allowing for a direct comparison of their potency in various assays, similar data for this compound is less prevalent in the public domain. The following tables summarize the available half-maximal inhibitory concentration (IC50) values for these flavonoids, providing a benchmark for their efficacy. This compound's known activities are discussed qualitatively based on existing literature.

Antioxidant Activity

The antioxidant capacity of flavonoids is a cornerstone of their therapeutic potential, contributing to their roles in preventing cellular damage implicated in numerous chronic diseases. The DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays are standard methods to evaluate the free radical scavenging ability of compounds.

FlavonoidDPPH Radical Scavenging IC50 (µM)ABTS Radical Scavenging IC50 (µM)
This compound Data not availableData not available
Quercetin 4.60 ± 0.3[1]2.0 - 48.0[1][2]
Kaempferol 5.32[2]0.85[2]
Luteolin 2.10[2]0.59[2]

Note: Lower IC50 values indicate higher antioxidant activity. The wide range for Quercetin in the ABTS assay reflects variability in experimental conditions across different studies.

Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases, including cancer and cardiovascular disorders. Flavonoids can mitigate inflammation by inhibiting key enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX), which are involved in the synthesis of pro-inflammatory mediators.

FlavonoidCOX-2 Inhibition IC50 (µM)5-LOX Inhibition IC50 (µM)
This compound Data not availableData not available
Quercetin ~1.0[3]Data not available
Kaempferol Data not availableData not available
Luteolin Data not availableStrong inhibitor[4]

Note: Direct comparative IC50 values for COX/LOX inhibition are not consistently reported across the same studies. The data presented is based on available literature. Luteolin is noted as a strong 5-LOX inhibitor, though specific IC50 values vary.

Anticancer Activity

The anticancer properties of flavonoids are of significant interest, with research focusing on their ability to inhibit cancer cell proliferation, induce apoptosis (programmed cell death), and prevent metastasis. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a common colorimetric assay for assessing cell viability and, consequently, the cytotoxic effects of compounds on cancer cell lines.

FlavonoidCell LineCancer TypeAnticancer Activity IC50 (µM)
This compound Various-Inhibits angiogenesis by targeting DLL4/NOTCH1 and HIF-1α signaling[5][6]
Quercetin MDA-MB-231Breast Cancer55[7]
HCT116Colon Cancer181.7 (HDAC8 inhibition)
A-549Lung Cancer10-60
Kaempferol A549Lung Cancer10
EJBladder Cancer10-320
MDA-MB-231Breast CancerG2/M phase arrest
Luteolin A549Lung Cancer3.1[6]
COLO 320Colon Cancer32.5[6]
MDA-MB-231Breast CancerApoptosis induction[6]

Note: The anticancer activity of flavonoids is highly dependent on the cancer cell type. This compound's primary reported anticancer mechanism is the inhibition of angiogenesis, a critical process for tumor growth and metastasis.

Signaling Pathway Modulation

Flavonoids exert their biological effects by modulating a complex network of intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanisms of action and identifying potential therapeutic targets.

This compound Signaling Pathway

This compound has been shown to inhibit angiogenesis by targeting two key pathways: the DLL4/NOTCH1 signaling cascade in endothelial cells and the HIF-1α pathway in tumor cells under hypoxic conditions.[5][6]

Steppogenin_Pathway cluster_VEGF VEGF Signaling cluster_Notch DLL4/NOTCH1 Pathway cluster_HIF HIF-1α Pathway VEGF VEGF VEGFR VEGFR VEGF->VEGFR DLL4 DLL4 VEGFR->DLL4 NOTCH1 NOTCH1 DLL4->NOTCH1 Activates Angiogenesis_Notch Angiogenesis NOTCH1->Angiogenesis_Notch Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Angiogenesis_HIF Angiogenesis HIF1a->Angiogenesis_HIF This compound This compound This compound->DLL4 Inhibits This compound->NOTCH1 Inhibits This compound->HIF1a Inhibits

Caption: this compound's inhibition of angiogenesis via DLL4/NOTCH1 and HIF-1α pathways.

General Flavonoid Anticancer Signaling Pathways

Quercetin, Kaempferol, and Luteolin share common mechanisms in their anticancer activity, often involving the modulation of the PI3K/Akt and MAPK signaling pathways, which are critical for cell survival, proliferation, and apoptosis.

Flavonoid_Anticancer_Pathway cluster_PI3K PI3K/Akt Pathway cluster_MAPK MAPK Pathway Flavonoids Quercetin, Kaempferol, Luteolin PI3K PI3K Flavonoids->PI3K Inhibit RAS RAS Flavonoids->RAS Inhibit Apoptosis Apoptosis Flavonoids->Apoptosis Induce Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Cell_Survival

Caption: General mechanism of flavonoid-induced anticancer effects via PI3K/Akt and MAPK pathways.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental protocols for the key assays are provided below.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable DPPH free radical.

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare a series of concentrations of the flavonoid to be tested in methanol.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each flavonoid concentration. A control well should contain 100 µL of DPPH solution and 100 µL of methanol.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the flavonoid.

MTT Cell Viability Assay

This assay is used to assess the cytotoxic effect of compounds on cancer cells.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the flavonoid and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: Cell viability is expressed as a percentage of the control. The IC50 value is calculated from the dose-response curve.

COX-2 Inhibition Assay (Fluorometric)

This assay screens for inhibitors of the COX-2 enzyme.

  • Reagent Preparation: Prepare the COX-2 enzyme, arachidonic acid (substrate), and a fluorescent probe as per the manufacturer's instructions (e.g., from a commercial kit).

  • Inhibitor Preparation: Prepare a series of dilutions of the flavonoid to be tested.

  • Reaction Mixture: In a 96-well plate, combine the COX-2 enzyme, the fluorescent probe, and the flavonoid at various concentrations. Include a no-inhibitor control and a known COX-2 inhibitor as a positive control.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid to all wells.

  • Measurement: Measure the fluorescence kinetically at an excitation of ~535 nm and an emission of ~587 nm.

  • Calculation: The rate of the reaction is determined from the linear phase of the fluorescence curve. The percentage of inhibition is calculated relative to the no-inhibitor control, and the IC50 value is determined.

Conclusion

Quercetin, Kaempferol, and Luteolin demonstrate potent antioxidant, anti-inflammatory, and anticancer activities, as evidenced by their low IC50 values in various in vitro assays. While quantitative comparative data for this compound is limited, its unique mechanism of inhibiting the DLL4/NOTCH1 and HIF-1α signaling pathways highlights its significant potential as a targeted antiangiogenic agent. Further research is warranted to fully elucidate the quantitative bioactivities of this compound to allow for a more direct comparison with other flavonoids. The information presented in this guide provides a valuable resource for the scientific community to inform further research and development of these promising natural compounds for therapeutic use.

References

A Head-to-Head In Vitro Comparison of Steppogenin and SU5416 in Angiogenesis Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the landscape of anti-angiogenic research, two compounds, the natural flavanone Steppogenin and the synthetic indolinone SU5416, have emerged as significant inhibitors of new blood vessel formation. This guide provides a comprehensive in vitro comparison of their mechanisms, efficacy, and experimental protocols to aid researchers, scientists, and drug development professionals in their evaluation of these molecules.

Executive Summary

This report details the in vitro anti-angiogenic properties of this compound and SU5416. SU5416 is a potent, direct inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key driver of angiogenesis. In contrast, this compound exerts its effects through a dual mechanism, targeting Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like Ligand 4 (DLL4)-Notch signaling, both crucial pathways in the angiogenic process. While direct comparative studies are limited, available data suggests that SU5416 exhibits high potency in inhibiting endothelial cell proliferation driven by VEGF. This compound also demonstrates significant, albeit less directly quantified, inhibitory effects on endothelial cell proliferation and migration, particularly under hypoxic conditions.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and SU5416 from in vitro assays. It is important to note that the experimental conditions for these data points may differ, and direct comparison of IC50 values should be made with caution.

ParameterThis compoundSU5416Reference
Target HIF-1α, DLL4/Notch1VEGFR-2 (Flk-1/KDR)[1][2]
HUVEC Proliferation ~50% inhibition at 10 µM (hypoxia-induced)IC50: 0.04 µM (VEGF-driven)[2][3]
VEGFR-2 Autophosphorylation Not reportedIC50: 1.23 µM[3]

Signaling Pathways and Mechanisms of Action

This compound and SU5416 inhibit angiogenesis through distinct but critical signaling pathways.

SU5416 directly targets the ATP-binding site of the VEGFR-2 tyrosine kinase, preventing its autophosphorylation and subsequent activation of downstream signaling cascades that are essential for endothelial cell proliferation, migration, and survival.

SU5416_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds Downstream Downstream Signaling (e.g., PLCγ, PI3K/Akt, MAPK) VEGFR2->Downstream Activates SU5416 SU5416 SU5416->VEGFR2 Inhibits Autophosphorylation Proliferation Endothelial Cell Proliferation, Migration, Survival Downstream->Proliferation Promotes

Caption: SU5416 inhibits VEGFR-2 signaling.

This compound acts on two key pathways. It inhibits the accumulation of HIF-1α, a transcription factor that is stabilized under hypoxic conditions and upregulates the expression of pro-angiogenic factors like VEGF.[1] Additionally, this compound inhibits DLL4, a ligand that activates Notch signaling in adjacent endothelial cells, a critical process for the proper patterning of new blood vessels.[2]

Steppogenin_Pathway cluster_hif HIF-1α Pathway cluster_dll4 DLL4/Notch Pathway Hypoxia Hypoxia HIF1a HIF-1α Accumulation Hypoxia->HIF1a VEGF_exp VEGF Expression HIF1a->VEGF_exp VEGF_dll4 VEGF TipCell Tip Cell (DLL4 Expression) VEGF_dll4->TipCell StalkCell Stalk Cell (Notch1 Receptor) TipCell->StalkCell Activates Notch Sprouting Vessel Sprouting StalkCell->Sprouting Regulates This compound This compound This compound->HIF1a Inhibits This compound->TipCell Inhibits DLL4

Caption: this compound's dual inhibitory pathways.

Experimental Workflow for In Vitro Comparison

A typical workflow to compare the anti-angiogenic effects of this compound and SU5416 in vitro would involve a series of assays targeting different stages of angiogenesis.

Experimental_Workflow start Start: Prepare This compound & SU5416 Stock Solutions proliferation Endothelial Cell Proliferation Assay (e.g., HUVEC) start->proliferation migration Endothelial Cell Migration Assay (e.g., Wound Healing or Transwell) start->migration tube_formation Tube Formation Assay (on Matrigel) start->tube_formation data_analysis Data Analysis: - IC50 Calculation - Quantification of Migration - Tube Length/Branch Point Analysis proliferation->data_analysis migration->data_analysis tube_formation->data_analysis conclusion Conclusion: Comparative Efficacy data_analysis->conclusion

Caption: Experimental workflow for comparison.

Detailed Experimental Protocols

Endothelial Cell Proliferation Assay (HUVEC)

Objective: To determine the inhibitory effect of this compound and SU5416 on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).

Materials:

  • HUVECs (low passage)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • VEGF-A (for SU5416 testing)

  • Hypoxia chamber (for this compound testing)

  • This compound and SU5416

  • 96-well plates

  • Cell proliferation reagent (e.g., MTT, PrestoBlue)

  • Plate reader

Protocol:

  • Cell Seeding: Seed HUVECs in 96-well plates at a density of 5,000 cells/well in EGM-2 supplemented with 2% FBS and allow them to attach overnight.

  • Starvation (for VEGF-driven assay): The following day, replace the medium with a basal medium containing 0.5% FBS and incubate for 4-6 hours to synchronize the cells.

  • Treatment:

    • For SU5416: Add fresh basal medium containing a serial dilution of SU5416 (e.g., 0.001 to 10 µM) and a constant concentration of VEGF-A (e.g., 20 ng/mL).

    • For this compound: Add fresh EGM-2 containing a serial dilution of this compound (e.g., 1 to 50 µM) and place the plate in a hypoxic chamber (e.g., 1% O2).

  • Incubation: Incubate the plates for 48-72 hours.

  • Quantification: Add the cell proliferation reagent according to the manufacturer's instructions and measure the absorbance or fluorescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

Endothelial Cell Migration Assay (Wound Healing)

Objective: To assess the effect of this compound and SU5416 on the directional migration of endothelial cells.

Materials:

  • HUVECs

  • EGM-2 with low serum (e.g., 0.5% FBS)

  • 6-well plates

  • Pipette tips (p200)

  • Microscope with a camera

Protocol:

  • Monolayer Formation: Seed HUVECs in 6-well plates and grow them to full confluence.

  • Wound Creation: Create a uniform scratch (wound) in the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells with PBS to remove detached cells.

  • Treatment: Add low-serum medium containing different concentrations of this compound or SU5416. A vehicle control should be included.

  • Imaging: Capture images of the wound at time 0 and after a defined period (e.g., 12-24 hours).

  • Analysis: Measure the width of the wound at different points for each condition and time point. Calculate the percentage of wound closure relative to the initial wound area.

Tube Formation Assay

Objective: To evaluate the ability of this compound and SU5416 to inhibit the formation of capillary-like structures by endothelial cells.

Materials:

  • HUVECs

  • Matrigel (or other basement membrane extract)

  • 96-well plates

  • EGM-2

  • Microscope with a camera

Protocol:

  • Matrigel Coating: Thaw Matrigel on ice and coat the wells of a 96-well plate. Allow it to solidify at 37°C for 30-60 minutes.

  • Cell Seeding: Resuspend HUVECs in EGM-2 containing the desired concentrations of this compound or SU5416.

  • Incubation: Seed the treated HUVECs onto the solidified Matrigel and incubate for 4-18 hours at 37°C.

  • Imaging: Visualize the formation of tube-like structures using a microscope and capture images.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of branch points, and total mesh area using image analysis software.

Conclusion

Both this compound and SU5416 demonstrate significant anti-angiogenic properties in vitro, albeit through different mechanisms of action. SU5416 is a highly potent, direct inhibitor of VEGFR-2, making it a valuable tool for studies focused on this specific pathway. This compound offers a multi-faceted approach by targeting both HIF-1α and DLL4/Notch signaling, which may be advantageous in overcoming resistance mechanisms that can arise from targeting a single pathway. The choice between these compounds will depend on the specific research question and the desired molecular target. Further head-to-head studies under identical experimental conditions are warranted to provide a more definitive comparison of their potency and efficacy.

References

Validating the Specificity of Steppogenin for its Molecular Targets: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of a molecular probe or therapeutic candidate is paramount. This guide provides a comparative analysis of Steppogenin, a natural compound with known inhibitory activity against Hypoxia-Inducible Factor-1α (HIF-1α) and Delta-like ligand 4 (DLL4), against other known inhibitors of these targets. We present available experimental data to validate its specificity and provide detailed experimental protocols for key validation assays.

This compound, a flavanone isolated from Morus alba L., has emerged as a dual inhibitor of two key proteins involved in angiogenesis and cancer progression: HIF-1α and DLL4.[1] This dual activity makes it an attractive candidate for further investigation. However, rigorous validation of its specificity is crucial to ensure that its observed biological effects are indeed due to the inhibition of its intended targets and not a result of off-target interactions.

Molecular Targets and a Comparative Analysis

This compound has been shown to inhibit the transcriptional activity of HIF-1α with a reported IC50 value of 0.56 µM and to suppress VEGF-induced DLL4 expression.[2] To contextualize the specificity of this compound, we compare it with other well-characterized inhibitors of HIF-1α and DLL4.

Table 1: Comparison of this compound with Alternative HIF-1α Inhibitors

CompoundTarget(s)IC50 (HIF-1α)Known Off-Targets
This compound HIF-1α, DLL4, Notch1 [1]0.56 µM Limited data available
AcriflavineHIF-1α, HIF-2α (dimerization)[3]~1 µM[3]Binds to DNA, potential for broad off-target effects.
EchinomycinHIF-1α (DNA binding)Potent inhibitorIntercalates into DNA.
YC-1HIF-1αPotent inhibitorActivates soluble guanylate cyclase (sGC).

Table 2: Comparison of this compound with Alternative DLL4 Inhibitors

CompoundTarget(s)IC50 (DLL4)Known Off-Targets
This compound HIF-1α, DLL4, Notch1 [1]8.46 µM Limited data available
Demcizumab (OMP-21M18)DLL4[4]High affinity mAbPotential for on-target, off-tumor toxicities (e.g., pulmonary hypertension).[4]
BEZ235 (Dactolisib)PI3K, mTORIndirectly affects DLL4 signalingBroadly inhibits PI3K/mTOR pathway.
TAT-ANKDLL4-Notch1 signalingPotent inhibitorSpecificity profile not fully characterized.

While this compound shows potent inhibition of HIF-1α, its specificity profile, particularly concerning off-target kinase interactions, remains to be fully elucidated. Broad screening assays, such as kinome scans, are essential to identify potential off-target binding and ensure that the observed phenotype is a direct result of HIF-1α and DLL4 inhibition. The lack of comprehensive off-target screening data for this compound is a significant knowledge gap that needs to be addressed in future studies.

Experimental Protocols for Specificity Validation

To aid researchers in validating the specificity of this compound and other inhibitors, we provide detailed protocols for key in vitro assays.

HIF-1α Activity Assessment: Dual-Luciferase Reporter Assay

This assay quantitatively measures the transcriptional activity of HIF-1α in response to an inhibitor.

Principle: A reporter vector containing a hypoxia response element (HRE) upstream of a firefly luciferase gene is co-transfected with a control vector containing a constitutively expressed Renilla luciferase gene. Inhibition of HIF-1α activity leads to a decrease in firefly luciferase expression, which is normalized to the Renilla luciferase signal.

Protocol:

  • Cell Culture and Transfection:

    • Seed HEK293T cells in a 24-well plate at a density that will reach 70-80% confluency on the day of transfection.

    • Co-transfect the cells with a HRE-driven firefly luciferase reporter plasmid and a constitutively expressing Renilla luciferase control plasmid using a suitable transfection reagent.

  • Induction of Hypoxia and Treatment:

    • 24 hours post-transfection, expose the cells to hypoxic conditions (e.g., 1% O2) or treat with a hypoxia-mimetic agent (e.g., CoCl2 or DMOG).

    • Simultaneously, treat the cells with varying concentrations of this compound or the comparator compound. Include a vehicle control.

  • Cell Lysis:

    • After the desired incubation period (e.g., 16-24 hours), wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Assay:

    • Measure the firefly and Renilla luciferase activities sequentially using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.

    • Calculate the percentage of HIF-1α inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Experimental Workflow for HIF-1α Dual-Luciferase Reporter Assay

HIF1a_Luciferase_Assay cluster_prep Cell Preparation cluster_treatment Treatment cluster_assay Assay & Analysis Seed Seed HEK293T cells Transfect Co-transfect with Firefly (HRE) & Renilla plasmids Seed->Transfect Hypoxia Induce Hypoxia (1% O2 or mimetic) Transfect->Hypoxia Treat Add this compound or Comparator Compound Hypoxia->Treat Lyse Lyse cells Treat->Lyse Measure Measure Firefly & Renilla Luciferase Lyse->Measure Analyze Normalize & Calculate % Inhibition / IC50 Measure->Analyze

Caption: Workflow for HIF-1α Dual-Luciferase Reporter Assay.

DLL4 Activity Assessment: DLL4-Notch1 Competitive Binding Assay

This assay determines the ability of a compound to inhibit the interaction between DLL4 and its receptor, Notch1.

Principle: Recombinant Notch1 protein is immobilized on a plate. Labeled or tagged DLL4 protein is then added in the presence or absence of the test compound. A reduction in the signal from the labeled DLL4 indicates inhibition of the interaction.

Protocol:

  • Plate Coating:

    • Coat a 96-well plate with recombinant human Notch1-Fc chimera overnight at 4°C.

    • Wash the plate with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) and block with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competitive Binding:

    • Prepare serial dilutions of this compound or the comparator compound in a binding buffer.

    • Add the compounds to the wells, followed by the addition of a fixed concentration of biotinylated recombinant human DLL4-Fc chimera.

    • Incubate for 2 hours at room temperature to allow for competitive binding.

  • Detection:

    • Wash the plate to remove unbound DLL4.

    • Add streptavidin-HRP conjugate and incubate for 1 hour at room temperature.

    • Wash the plate and add a TMB substrate.

  • Measurement and Analysis:

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.

Signaling Pathway of this compound's Dual Inhibition

Steppogenin_Pathway cluster_hypoxia Hypoxic Conditions cluster_vegf VEGF Signaling cluster_targets Molecular Targets cluster_inhibitor Inhibitor cluster_outcomes Biological Outcomes Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a stabilizes VEGF VEGF DLL4 DLL4 VEGF->DLL4 induces Angiogenesis Angiogenesis HIF1a->Angiogenesis Notch1 Notch1 DLL4->Notch1 activates Notch1->Angiogenesis This compound This compound This compound->HIF1a inhibits This compound->DLL4 inhibits This compound->Notch1 inhibits TumorGrowth Tumor Growth Angiogenesis->TumorGrowth

References

Safety Operating Guide

Essential Safety and Logistical Information for Handling Steppogenin

Author: BenchChem Technical Support Team. Date: November 2025

Personal Protective Equipment (PPE)

The foundation of safe chemical handling is the consistent and correct use of Personal Protective Equipment. The following table summarizes the recommended PPE for various tasks involving Steppogenin.

TaskMinimum Recommended PPE
Receiving and Unpacking Laboratory coat, safety glasses, nitrile gloves
Weighing and Aliquoting (Solid Form) Chemical fume hood, laboratory coat, safety goggles, nitrile gloves (double-gloving recommended), N95 respirator
Solution Preparation and Handling Chemical fume hood, laboratory coat, safety goggles, nitrile gloves
In-vitro/In-vivo Administration Laboratory coat, safety glasses, nitrile gloves
Waste Disposal Laboratory coat, safety goggles, nitrile gloves

Operational Plan: Handling and Experimental Protocols

A systematic approach to handling this compound is crucial to minimize exposure risks. The following protocols outline the key steps for safe handling during experimental procedures.

1. Preparation and Weighing:

  • All manipulations of solid this compound must be performed within a certified chemical fume hood to prevent the inhalation of fine powders.

  • The work surface of the fume hood should be covered with absorbent, disposable bench paper.

  • Use dedicated, clearly labeled spatulas and weighing instruments.

  • When not in use, the primary container of this compound should be securely sealed and stored as per the manufacturer's instructions, typically in a cool, dry, and dark place.

2. Solution Preparation:

  • Solutions should be prepared in a chemical fume hood.

  • Slowly add the solvent to the accurately weighed this compound to avoid splashing.

  • If heating or sonication is required, ensure the container is appropriately sealed to prevent aerosolization.

  • All solutions must be clearly labeled with the chemical name, concentration, solvent, date of preparation, and the preparer's initials.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Chemical Waste: All unused solid this compound and its solutions must be disposed of as hazardous chemical waste. Collect these in a designated, sealed, and clearly labeled waste container. Do not mix with other waste streams unless explicitly permitted by your institution's EHS guidelines.

  • Contaminated Materials: Disposable items such as gloves, pipette tips, and bench paper that have come into contact with this compound must be disposed of in a designated hazardous waste container.

Workflow for Handling this compound

The following diagram outlines the logical workflow for the safe handling of this compound, from initial preparation to final disposal.

SteppogeninHandlingWorkflow cluster_prep Preparation cluster_exp Experimentation cluster_cleanup Cleanup and Disposal start Start: Don Appropriate PPE prepare_hood Prepare Chemical Fume Hood start->prepare_hood weigh_chemical Weigh Solid This compound prepare_hood->weigh_chemical prepare_solution Prepare Stock Solution weigh_chemical->prepare_solution conduct_experiment Conduct Experiment prepare_solution->conduct_experiment dispose_waste Dispose of Chemical and Contaminated Waste conduct_experiment->dispose_waste clean_area Clean and Decontaminate Work Area dispose_waste->clean_area end End: Doff PPE clean_area->end

Caption: A logical workflow for the safe handling of this compound.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Steppogenin
Reactant of Route 2
Steppogenin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.